Ethyl 2-chloro-4-methyloxazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXSAAHINIUMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509802 | |
| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78451-11-3 | |
| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted oxazole core is a prevalent motif in a variety of biologically active compounds, exhibiting a range of therapeutic properties including antimicrobial and anti-inflammatory activities. The presence of a chloro substituent at the 2-position and an ethyl carboxylate group at the 5-position provides versatile handles for further synthetic modifications, making it a valuable intermediate for the construction of complex molecular architectures and the exploration of novel chemical entities.
This technical guide provides a comprehensive overview of a plausible and efficient two-step synthesis of this compound. The synthesis involves the initial formation of the oxazole ring system followed by a regioselective chlorination. Detailed experimental protocols, tabulated quantitative data, and diagrammatic representations of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process:
-
Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate. This initial step involves the condensation of ethyl 2-chloroacetoacetate with a formamide source to construct the core 4-methyloxazole-5-carboxylate ring structure.
-
Step 2: Chlorination of Ethyl 4-methyloxazole-5-carboxylate. The second step is the regioselective chlorination at the 2-position of the oxazole ring using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS).
This strategy allows for the controlled introduction of the chloro substituent onto the pre-formed oxazole ring, providing a reliable route to the target molecule.
Data Presentation
Table 1: Reagents and Materials for the Synthesis of Ethyl 4-methyloxazole-5-carboxylate
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Starting Material |
| Ammonium formate | CH₅NO₂ | 63.06 | Reagent |
| Formic acid (99%) | CH₂O₂ | 46.03 | Solvent/Reagent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |
| Sodium carbonate | Na₂CO₃ | 105.99 | Neutralizing Agent |
| Magnesium sulfate | MgSO₄ | 120.37 | Drying Agent |
Table 2: Reaction Parameters for the Synthesis of Ethyl 4-methyloxazole-5-carboxylate
| Parameter | Value |
| Reaction Temperature | Reflux |
| Reaction Time | 5 hours |
| Work-up Procedure | Neutralization, Extraction, Drying |
| Purification Method | Vacuum Distillation |
| Overall Yield | 20% (of the corresponding carboxylic acid after hydrolysis) |
Note: The reported yield is for the hydrolyzed product, 4-methyl-oxazole-5-carboxylic acid. The yield of the ethyl ester precursor is expected to be higher prior to hydrolysis.
Table 3: Reagents for the Chlorination of Ethyl 4-methyloxazole-5-carboxylate
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Ethyl 4-methyloxazole-5-carboxylate | C₇H₉NO₃ | 155.15 | Starting Material |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Chlorinating Agent |
| Acetonitrile | C₂H₃N | 41.05 | Solvent |
Table 4: Postulated Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈ClNO₃ |
| Molecular Weight | 189.60 g/mol |
| Appearance | (Predicted) Colorless to pale yellow liquid or solid |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate
This procedure is adapted from the known synthesis of 4-methyl-oxazole-5-carboxylic acid.[1]
Materials:
-
Ethyl 2-chloro-3-oxobutanoate (40.0 g, 0.243 mol)
-
Ammonium formate (80.0 g, 1.27 mol)
-
Formic acid (99%, 240 mL)
-
Deionized water
-
Sodium carbonate
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-chloro-3-oxobutanoate in formic acid at room temperature.
-
To this solution, add ammonium formate.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After cooling to room temperature, dilute the solution with 1 L of water.
-
Carefully neutralize the aqueous solution with sodium carbonate.
-
Extract the aqueous solution three times with diethyl ether.
-
Combine the organic fractions and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 4-methyloxazole-5-carboxylate by vacuum distillation.
Step 2: Chlorination of Ethyl 4-methyloxazole-5-carboxylate
This is a postulated procedure based on general methods for the chlorination of aromatic heterocycles with N-chlorosuccinimide.[2][3]
Materials:
-
Ethyl 4-methyloxazole-5-carboxylate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-methyloxazole-5-carboxylate in a suitable volume of dry acetonitrile.
-
Add N-chlorosuccinimide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Mandatory Visualization
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Plausible Signaling Pathway Involvement
While specific signaling pathway interactions for this compound are not yet detailed in the literature, its structural motifs are present in compounds known to inhibit key inflammatory pathways. For instance, many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of prostaglandins. The oxazole scaffold can be found in a number of COX inhibitors.
References
Ethyl 2-chloro-4-methyloxazole-5-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for Ethyl 2-chloro-4-methyloxazole-5-carboxylate. This guide provides calculated properties and extrapolates information from closely related analogs to offer a comprehensive overview. All data derived from analogs is clearly indicated.
Core Chemical Properties
This compound is a halogenated heterocyclic compound. Its core structure consists of an oxazole ring, which is a five-membered aromatic ring containing one oxygen and one nitrogen atom. This core is substituted with a chloro group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position. The presence of the chloro substituent and the ester functional group makes it a potentially valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and other bioactive molecules.
Physicochemical Data
Quantitative data for the target compound and its close analogs are summarized below for comparative analysis.
| Property | Value (Predicted/Calculated for Target Compound) | Value (Analog Compound) | Analog Compound Name |
| Molecular Formula | C₇H₈ClNO₃ | C₇H₈ClNO₂S | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1] |
| Molecular Weight | 189.60 g/mol | 205.66 g/mol | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1] |
| Melting Point | Not available | ~32-34 °C | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1] |
| Boiling Point | Not available | ~244-245 °C | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1] |
| Density | Not available | 1.328 g/cm³ (Predicted) | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1] |
| Solubility | Not available | Soluble in ethanol, acetone, DMSO | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1] |
Spectral Data
No specific spectral data has been published for this compound. The following table outlines the expected spectral characteristics based on its structure and data from analogous compounds.
| Technique | Expected Peaks and Signals |
| ¹H NMR | - Ethyl group signals: a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). - Methyl group signal: a singlet around 2.3-2.5 ppm. |
| ¹³C NMR | - Carbonyl carbon of the ester around 160-165 ppm. - Oxazole ring carbons between 120-160 ppm. - Ethyl group carbons: ~14 ppm (CH₃) and ~61 ppm (CH₂). - Methyl group carbon around 10-15 ppm. |
| IR Spectroscopy | - Strong C=O stretch from the ester at ~1720-1740 cm⁻¹. - C-O stretches from the ester and oxazole ring in the 1000-1300 cm⁻¹ region. - C-Cl stretch around 600-800 cm⁻¹. - C-H stretches from alkyl groups just below 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 189 and 191 in an approximate 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). - Fragmentation patterns likely showing loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and potentially the chloro group. |
Experimental Protocols
Proposed Synthesis
A potential synthetic route for this compound can be adapted from the known synthesis of 4-methyloxazole-5-carboxylic esters. This proposed method involves the reaction of an appropriate starting material with a chlorinating agent, followed by esterification. A more direct, though unconfirmed, approach could involve the cyclization of ethyl 2-chloro-2-(chloroimino)acetate with the enolate of ethyl acetoacetate.
A plausible, though not experimentally verified, synthesis is outlined below, based on a patented method for similar oxazoles.
Reaction: Reaction of ethyl α-chloroacetoacetate with a suitable nitrogen source and subsequent chlorination. A more direct, though hypothetical, route could involve the cyclization of a chlorinated precursor.
Protocol:
-
Preparation of Ethyl 4-methyloxazole-5-carboxylate: Ethyl α-chloroacetoacetate is reacted with an excess of formamide (2-10 molar equivalents).
-
The reaction mixture is heated to a temperature between 120-150°C for 2 to 12 hours.
-
Upon completion, the mixture is cooled, and the product is extracted using an organic solvent such as benzene or ether.
-
The organic extracts are washed with an aqueous potassium carbonate solution and then with brine.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield Ethyl 4-methyloxazole-5-carboxylate.
-
Chlorination: The resulting Ethyl 4-methyloxazole-5-carboxylate would then be chlorinated at the 2-position. This could potentially be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent. The specific conditions for this chlorination step would require experimental optimization.
Characterization Workflow
The identity and purity of the synthesized this compound would be confirmed through a standard analytical workflow:
-
Purification: The crude product is purified using column chromatography or distillation.
-
Structural Elucidation: The purified compound is analyzed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its molecular structure.
-
Functional Group Analysis: Infrared (IR) spectroscopy is used to verify the presence of key functional groups, such as the ester carbonyl.
-
Purity Assessment: The purity of the final compound is determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Mandatory Visualizations
References
In-Depth Technical Guide: Ethyl 2-chloro-4-methyloxazole-5-carboxylate
CAS Number: 78451-11-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-chloro-4-methyloxazole-5-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and known applications, with a focus on providing practical information for laboratory and research settings.
Chemical and Physical Properties
This compound is a substituted oxazole, a class of heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a chloro group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position imparts specific reactivity and potential for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 78451-11-3 |
| Molecular Formula | C₇H₈ClNO₃ |
| Molecular Weight | 189.6 g/mol |
| Storage Temperature | 2-8°C |
Synthesis of Substituted Oxazoles: A General Overview
One of the most common and versatile methods is the van Leusen oxazole synthesis . This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2] The versatility of this method allows for the introduction of various substituents onto the oxazole ring.
Another prominent method is the Bredereck reaction , which typically involves the reaction of α-haloketones with amides to yield 2,5-disubstituted oxazoles. More recent modifications of this method utilize α-hydroxyketones as starting materials, offering a cleaner and more economical pathway.
Furthermore, the cycloisomerization of propargylic amides represents a modern approach to synthesizing polysubstituted oxazoles. This method often employs silica gel-supported catalysts and provides a versatile route to a wide range of oxazole derivatives.
A plausible synthetic approach for this compound could involve the cyclization of a suitably substituted precursor. The general logic of such a synthesis is depicted in the workflow diagram below.
Caption: General Synthetic Workflow for Substituted Oxazoles.
Applications in Drug Discovery and Development
Oxazole rings are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds, including those with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3] this compound, as a functionalized oxazole, serves as a valuable building block for the synthesis of novel therapeutic agents. The chloro and ester functionalities provide convenient handles for further chemical elaboration, allowing for the generation of diverse libraries of compounds for biological screening.
While specific examples of drug candidates derived directly from this compound are not extensively documented in publicly accessible literature, the broader class of substituted oxazoles and isoxazoles has been investigated for various therapeutic targets. For instance, derivatives of the isoxazole scaffold have been explored as inhibitors of enzymes such as D1 protease and biotin carboxylase.[4]
The potential utility of this compound in drug discovery is highlighted by the general importance of substituted thiazole and oxazole derivatives in generating compounds with antimicrobial and anticancer activities.[5][6] The strategic modification of the substituents on the oxazole core can lead to compounds with tailored biological activities.
Caption: Workflow for Utilizing this compound in a Drug Discovery Program.
Experimental Protocols
As previously noted, a specific, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, for researchers interested in the synthesis of related compounds, a general procedure for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids has been described. This can serve as a foundational methodology.
General Procedure for the Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Acids [7]
-
Materials:
-
Carboxylic acid (1.0 equivalent)
-
4-Dimethylaminopyridine (DMAP) (1.5 equivalents)
-
Trifluoromethanesulfonylpyridinium (DMAP-Tf) reagent (1.3 equivalents)
-
Isocyanide (e.g., isocyanoacetate) (1.2 equivalents)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
To a reaction vial under a dry nitrogen atmosphere, add the carboxylic acid, DMAP, and DCM.
-
Add the DMAP-Tf reagent and stir the mixture at room temperature for 5 minutes.
-
Once the solids have dissolved, add the isocyanide to the reaction mixture.
-
Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.
-
Upon completion, the reaction mixture can be worked up and the product purified using standard techniques such as column chromatography.
-
Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound, likely starting from a different set of precursors to achieve the desired substitution pattern.
Conclusion
This compound is a chemical intermediate with significant potential for the development of novel compounds in the pharmaceutical and agrochemical industries. While detailed public data on this specific molecule is limited, the well-established chemistry of oxazoles provides a strong foundation for its synthesis and derivatization. Its functional groups offer versatile points for modification, making it an attractive starting material for the creation of diverse chemical libraries aimed at discovering new biologically active molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 3. cas 1144520-57-9|| where to buy Ethyl 2-Chloro-5-methyloxazole-4-carboxylate [english.chemenu.com]
- 4. Ethyl 5-Methyloxazole-4-carboxylate | 32968-44-8 | Benchchem [benchchem.com]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of Ethyl 2-chloro-4-methyloxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-chloro-4-methyloxazole-5-carboxylate. Due to the limited direct experimental data available for this specific compound, this document leverages data from closely related structural analogs and established principles of oxazole chemistry to build a detailed profile. The guide covers predicted physical and chemical properties, a proposed synthetic pathway with detailed experimental protocols, expected spectral characteristics, and predicted chemical reactivity. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery who are interested in utilizing this and similar oxazole-based scaffolds.
Introduction
This compound is a substituted oxazole, a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of a chloro group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate at the 5-position suggests its potential as a versatile intermediate for the synthesis of more complex molecules. The chloro group at the C2 position is a particularly interesting feature, as it can serve as a handle for various cross-coupling reactions to introduce further diversity.
This guide aims to consolidate the available information and provide a predictive profile of this compound to facilitate its synthesis and application in research and development.
Physicochemical Properties
Core Compound Identification
| Property | Value |
| IUPAC Name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate |
| Molecular Formula | C₇H₈ClNO₃ |
| Molecular Weight | 189.60 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(N=C(O1)Cl)C |
| InChI Key | InChIKey=YQGFFFNPCWBNRU-UHFFFAOYSA-N |
Comparative Physicochemical Data of Structural Analogs
The following table summarizes the available data for compounds structurally related to this compound. These analogs provide a basis for estimating the properties of the target compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Ethyl 4-methyloxazole-5-carboxylate[1][2] | 20485-39-6 | C₇H₉NO₃ | 155.15 | - | - |
| Ethyl 2-chloro-5-methyloxazole-4-carboxylate[3] | 1144520-57-9 | C₇H₈ClNO₃ | 189.60 | - | - |
| Ethyl 5-chloro-2-methyloxazole-4-carboxylate[4] | 123811-74-5 | C₇H₈ClNO₃ | 189.60 | - | - |
| Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[5] | 7238-62-2 | C₇H₈ClNO₂S | 205.66 | 32-34 | 244-245 |
Based on the data from its analogs, particularly the thiazole analog, it is reasonable to predict that this compound is likely a low-melting solid or a high-boiling liquid at room temperature. Its solubility is expected to be good in common organic solvents.
Proposed Synthesis
A plausible synthetic route to this compound involves a two-step process: first, the synthesis of the precursor, Ethyl 4-methyloxazole-5-carboxylate, followed by regioselective chlorination at the C2 position.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
This protocol is adapted from established methods for the synthesis of 4-methyloxazole-5-carboxylic esters.
-
Materials:
-
Ethyl α-chloroacetoacetate
-
Formamide
-
1 N aqueous potassium carbonate solution
-
Benzene (or a suitable alternative solvent like toluene or ethyl acetate)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl α-chloroacetoacetate (1.0 eq) and an excess of formamide (2.0 - 10.0 eq).
-
Heat the reaction mixture to 120-150 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 1 N aqueous potassium carbonate solution to the reaction mixture at 0 °C to neutralize any acidic byproducts.
-
Extract the aqueous layer with benzene (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 4-methyloxazole-5-carboxylate.
-
The C2 position of the oxazole ring is known to be susceptible to deprotonation and subsequent reaction with electrophiles. Direct chlorination can be achieved using various chlorinating agents.
-
Materials:
-
Ethyl 4-methyloxazole-5-carboxylate
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve Ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the chlorinating agent (e.g., NCS, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Predicted Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of the oxazole ring's electronics and the influence of its substituents.
-
Oxazole Ring: The oxazole ring is generally electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to more electron-rich heterocycles.
-
C2-Chloro Group: The chlorine atom at the C2 position is a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions, especially with activation from the electron-withdrawing ester group. This position is also amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), allowing for the introduction of a wide range of substituents.
-
C4-Methyl Group: The electron-donating methyl group at the C4 position slightly activates the ring.
-
C5-Ester Group: The ethyl carboxylate group is an electron-withdrawing group that deactivates the ring towards electrophilic attack but can activate it for nucleophilic attack. The ester can also be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
Reactivity Map
Caption: Predicted sites of reactivity on this compound. (Note: The diagram above is a conceptual representation and requires a chemical structure image for accurate annotation).
Predicted Spectral Data
While experimental spectra for this compound are not available, we can predict the key features based on its structure and data from analogs.
| Technique | Predicted Features |
| ¹H NMR | - Ethyl group: A quartet around 4.2-4.4 ppm (CH₂) and a triplet around 1.2-1.4 ppm (CH₃).- Methyl group: A singlet around 2.3-2.5 ppm. |
| ¹³C NMR | - Carbonyl carbon (ester): A signal in the range of 160-165 ppm.- Oxazole ring carbons: Signals between 120-160 ppm. The carbon attached to chlorine (C2) would be significantly shifted.- Ethyl group carbons: Signals around 60-65 ppm (CH₂) and 13-15 ppm (CH₃).- Methyl group carbon: A signal around 10-15 ppm. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight (189.60 g/mol ) with a characteristic M+2 isotope peak for chlorine.- Fragmentation: Likely fragmentation patterns would include the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and potentially the chlorine atom. |
Conclusion
This compound is a promising heterocyclic building block for which direct experimental data is currently limited. However, by analyzing its structural analogs and applying fundamental principles of organic chemistry, a robust predictive profile can be established. This technical guide provides a proposed synthetic route, predicted physicochemical properties, and an overview of its likely chemical reactivity. The presence of multiple functional groups, particularly the reactive chloro substituent at the C2 position, makes this compound a valuable target for synthesis and a potentially key intermediate for the development of novel bioactive molecules. Further experimental validation of the predictions outlined in this guide is encouraged.
References
Reactivity of the oxazole ring in Ethyl 2-chloro-4-methyloxazole-5-carboxylate
An In-depth Technical Guide on the Reactivity of the Oxazole Ring in Ethyl 2-chloro-4-methyloxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole ring is a privileged heterocyclic scaffold due to its prevalence in natural products and pharmacologically active compounds. This compound is a highly versatile synthetic intermediate, offering multiple reaction sites for chemical modification. Its reactivity is dominated by the strategic placement of a chloro-substituent at the C2 position, an electron-donating methyl group at C4, and an electron-withdrawing ester at C5. This technical guide provides a comprehensive analysis of the oxazole ring's reactivity in this specific molecule, focusing on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to serve as a practical resource for professionals in organic synthesis and drug development.
Core Reactivity of the Oxazole Ring
The oxazole ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative heteroatoms, oxygen and nitrogen.[1][2] This inherent electron deficiency governs its general reactivity:
-
Electrophilic Substitution: Generally difficult and requires activating (electron-donating) groups on the ring.[3][4] The order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2.[3] In the target molecule, the C4 and C5 positions are already substituted, and the ring is further deactivated by the C5-ester group, making electrophilic attack highly unfavorable.
-
Nucleophilic Substitution: The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[3][5] The presence of a chlorine atom, a good leaving group, at the C2 position of this compound makes this the primary site of reactivity.[5][6]
-
Deprotonation: The C2 proton is the most acidic on an unsubstituted oxazole ring.[7][8] This position is substituted in the target molecule.
-
Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, a powerful method for synthesizing pyridine derivatives.[7][8] This reactivity is enhanced by electron-donating substituents.[3]
The reactivity of this compound is overwhelmingly centered on the C2-chloro position, which serves as a versatile handle for introducing a wide array of molecular diversity through substitution and cross-coupling chemistry.
Caption: Logical relationship of reactivity in the target molecule.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the electron-deficient C2 position is readily displaced by a variety of nucleophiles.[5] This SNAr reaction is a straightforward and efficient method for introducing new functional groups.
Caption: General experimental workflow for SNAr reactions.
Common nucleophiles include amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioalkoxy oxazole derivatives, respectively.
| Nucleophile (Nu-H) | Product Type | Typical Conditions | Reference(s) |
| Primary/Secondary Amine (R₂NH) | 2-Amino-oxazole | K₂CO₃, DMF, 80-100 °C | [9] |
| Alcohol (ROH) | 2-Alkoxy-oxazole | NaH, THF, RT to 60 °C | [9] |
| Thiol (RSH) | 2-Thioalkoxy-oxazole | NaH or Cs₂CO₃, DMF, RT | [10] |
| Heterocyclic Amines | 2-(Heterocyclyl)-oxazole | DIPEA, NMP, 120 °C | [9] |
Table 1: Summary of SNAr Reactions on 2-Chloro-heterocycles. Data is representative for 2-chloro-aza-heterocycles and is expected to be applicable to the target molecule.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C2-chloro position of the oxazole is an excellent electrophilic partner for these transformations.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the 2-chlorooxazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[11][12]
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference(s) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | ~79% | [13] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | Moderate-Excellent | [6] |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | Good-Excellent | [12] |
| Vinylboronic acid MIDA ester | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | Good-Excellent | [11] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Stille Coupling
The Stille reaction involves the coupling of the 2-chlorooxazole with an organostannane (organotin) reagent. While organotin compounds are toxic, the reaction is highly reliable and tolerant of many functional groups.[14][15]
| Organostannane | Catalyst/Ligand | Additive | Solvent | Yield (%) | Reference(s) |
| (Tributylstannyl)benzene | Pd(PPh₃)₄ | LiCl | Toluene | Good-Excellent | [6][16] |
| (Tributylstannyl)furan | PdCl₂(PPh₃)₂ | CuI | DMF | Good-Excellent | [17] |
| (Tributylstannyl)ethyne | Pd₂(dba)₃ / AsPh₃ | - | Dioxane | Good-Excellent | [14] |
Table 3: Representative Conditions for Stille Coupling of Heteroaryl Halides.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the 2-chlorooxazole and a terminal alkyne, providing access to 2-alkynyl-oxazole derivatives.[18][19] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference(s) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Good | [18][19] |
| Trimethylsilylacetylene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Good-Excellent | [19] |
| Propargyl alcohol | PdCl₂(dppf) / CuI | DIPA | Acetonitrile | Good | [18] |
Table 4: Representative Conditions for Sonogashira Coupling of Heteroaryl Chlorides.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling the 2-chlorooxazole with a primary or secondary amine.[20][21] It has largely replaced classical methods for synthesizing aryl amines due to its broad scope and high efficiency.
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference(s) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | High | [20][22] |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | High | [20][21] |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | High | [23] |
| Ammonia (equivalent) | Pd(OAc)₂ / Josiphos | K₃PO₄ | t-BuOH | Good | [21] |
Table 5: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M) is added the desired amine (1.2 eq.) and potassium carbonate (2.0 eq.).
-
The reaction vessel is sealed and heated to 100 °C with stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic solution is washed sequentially with water (3x) and brine (1x).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-amino-oxazole derivative.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a reaction vial, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).
-
The vial is evacuated and backfilled with argon or nitrogen gas (this cycle is repeated three times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M).
-
The vial is sealed and the reaction mixture is heated to 90 °C with vigorous stirring.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude residue is purified by flash column chromatography to yield the 2-aryl-oxazole product.
Conclusion
This compound is a synthetically valuable building block whose reactivity is dominated by the C2-chloro substituent. This position serves as an excellent electrophilic site for both direct nucleophilic aromatic substitution and a host of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings. These transformations provide robust and versatile pathways for the synthesis of complex 2,4,5-trisubstituted oxazoles, which are of significant interest to the pharmaceutical and materials science industries. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this powerful synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. jk-sci.com [jk-sci.com]
- 23. chem.libretexts.org [chem.libretexts.org]
The Therapeutic Potential of Substituted Oxazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. These compounds have demonstrated significant potential in the development of novel therapeutic agents for a range of diseases, from cancer to inflammatory disorders and infectious diseases. This technical guide provides an in-depth overview of the prominent biological activities of substituted oxazoles, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Substituted oxazoles have shown remarkable efficacy against various cancer cell lines, operating through multiple mechanisms of action. These include the inhibition of key signaling pathways, disruption of cellular machinery, and induction of apoptosis.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. Oxazole-based compounds have been developed as potent STAT3 inhibitors. For instance, the oxazole-based peptidomimetic S3I-M2001 has been shown to disrupt the active STAT3:STAT3 dimers, leading to the inhibition of STAT3-dependent gene transcription and induction of apoptosis in cancer cells.[1][2] Another novel 1,3,4-oxadiazole derivative, CHK9, demonstrated significant cytotoxicity in lung cancer cells by interfering with the STAT3 signaling pathway.[3]
Below is a diagram illustrating the general mechanism of STAT3 inhibition by oxazole derivatives.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them an attractive target for anticancer drugs. Some substituted oxazoles have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
The following diagram illustrates the workflow for a tubulin polymerization assay.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted oxazoles.
| Compound Class | Compound | Cancer Cell Line | Assay | IC50 / CC50 (µM) | Reference |
| 1,2,4-Triazole/1,3,4-Oxadiazole | 12d (Triazole) | MCF-7 | MTT | 1.5 | [4] |
| 1,2,4-Triazole/1,3,4-Oxadiazole | 9a,b,d,e,f, 11, 12a,b,f,e | MCF-7 | MTT | 3-12 | [4] |
| 1,3,4-Oxadiazole-Indazole | CHK9 | Lung Cancer Cells | MTT | 4.8 - 5.1 | [3] |
| Oxazolo[5,4-d]pyrimidine | 3g | HT29 | MTT | 58.44 | [5][6] |
| Oxazolo[5,4-d]pyrimidine | 3e | LoVo | MTT | 177.52 | [5] |
| Oxazolo[5,4-d]pyrimidine | 3j | HT29 | MTT | 99.87 | [5] |
| Quinoline-1,3,4-Oxadiazole | 8 | HepG2 | MTT | 1.2 ± 0.2 | [7] |
| Quinoline-1,3,4-Oxadiazole | 9 | HepG2 | MTT | 0.8 ± 0.2 | [7] |
| 2-Chloropyridine-1,3,4-Oxadiazole | Various | SGC-7901 | MTT | Comparable to positive control | [7] |
| 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazole | TTI-4 | MCF-7 | MTT | 2.63 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Test cell lines
-
Complete cell culture medium
-
Substituted oxazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of culture medium per well.[9] Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted oxazole compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[8][9]
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cancer. Substituted oxazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through their role in prostaglandin synthesis. Several oxazole derivatives have been identified as potent and selective COX-2 inhibitors. For example, some diaryl heterocyclic derivatives containing an oxazole core have shown significant COX-2 inhibition.[11] Additionally, 1,3,4-oxadiazole derivatives have been reported as potent and selective COX-2 inhibitors with in vivo anti-inflammatory activity.[12]
Modulation of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[13][14] The inhibition of the NF-κB signaling pathway is a key therapeutic strategy for inflammatory diseases. Certain 1,2,4-oxadiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the LPS-induced activation of the NF-κB pathway.[15]
The following diagram depicts the NF-κB signaling pathway and its inhibition by oxazole derivatives.
Quantitative Data: Anti-inflammatory Activity
The following table presents quantitative data on the anti-inflammatory activity of selected oxazole derivatives.
| Compound Class | Compound | Target | Assay | IC50 (µM) / % Inhibition | Reference |
| Diaryl Heterocycle | Compound 84 | COX-2 | In vitro | 70.14% ± 1.71 inhibition | [11] |
| Diaryl Heterocycle | Compound 85 | COX-2 | In vitro | 47.10% ± 1.05 inhibition | [11] |
| 1,3,4-Oxadiazole | ODZ2 | COX-2 | In vitro | 0.48 | [12] |
| 1,3,4-Oxadiazole | ODZ3 | COX-2 | In vitro | 2.30 - 6.13 | [12] |
| 1,3,4-Oxadiazole | ODZ4 | COX-2 | In vitro | 2.30 - 6.13 | [12] |
| 1,3,4-Oxadiazole | 11c | COX-2 | In vitro | 0.04 | [16] |
| 1,2,4-Oxadiazole | 17 | NF-κB | Luciferase Assay | - | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[17][18]
Materials:
-
Rats or mice
-
Carrageenan (1% w/v in sterile saline)
-
Substituted oxazole compounds
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Vehicle for compound and reference drug administration
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the substituted oxazole compounds, vehicle, or reference drug to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection (e.g., 30-60 minutes).[19][20]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[19]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[19][20]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point. The percentage of inhibition of edema for each treatment group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Substituted oxazoles have demonstrated broad-spectrum antimicrobial activity against a variety of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.
Antibacterial Activity
Oxazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. For example, some 1,3,4-oxadiazole derivatives have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[21]
Antifungal Activity
Several classes of substituted oxazoles have also displayed significant antifungal activity against clinically relevant fungal pathogens. Their mode of action can involve the inhibition of fungal-specific enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of selected substituted oxazoles against various microbial strains.
| Compound Class | Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 1,3-Oxazole Derivative | 1e | C. albicans 128 | 14 | [22] |
| 1,3-Oxazole Derivative | 1e | E. coli ATCC 25922 | 28.1 | [22] |
| 1,3-Oxazole Derivative | 1e | S. epidermidis 756 | 56.2 | [22] |
| 1,3-Oxazole Derivative | 3a | P. aeruginosa ATCC 27853 | 14 | [22] |
| 1,3-Oxazole Derivative | 4a | C. albicans 128 | 14 | [22] |
| 1,3,4-Oxadiazole | 4a-c | MRSA | 0.25 - 1 | [23] |
| 1,3,4-Oxadiazole | 14a, 14b | P. aeruginosa, B. subtilis | 0.2 (mg/mL) | [23] |
| 1,3,4-Oxadiazole | 22b, 22c | B. subtilis | 0.78 | [23] |
| 1,3,4-Oxadiazole | 4a, 4b, 4c | MRSA | 62 | [21] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][25]
Materials:
-
96-well microtiter plates
-
Test bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Substituted oxazole compounds
-
Positive control antibiotic
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the substituted oxazole compounds and the positive control antibiotic in the broth medium directly in the 96-well microtiter plates.
-
Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours).[26][27]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader.
Antiviral Activity
The development of novel antiviral agents is a critical area of research, particularly with the emergence of new viral threats. Substituted oxazoles have shown promise as antiviral agents against a range of viruses, including human cytomegalovirus (HCMV) and coronaviruses.[28][29][30]
Mechanism of Action
The antiviral mechanisms of oxazole derivatives are diverse and can include the inhibition of viral entry, replication, or the function of essential viral enzymes such as proteases and polymerases.[31] For instance, some oxazole-based macrocycles have been identified as inhibitors of the SARS-CoV-2 main protease.
Quantitative Data: Antiviral Activity
The following table presents the antiviral activity of selected oxazole derivatives.
| Compound Class | Compound | Virus | Assay | EC50 / IC50 (µM) | Reference |
| Oxazole/Thiazole Derivatives | Various | Human Cytomegalovirus (HCMV) | Cytopathic Effect | 0.000716 - 560 | [28] |
| Oxindole Derivative | 52 | Bovine Viral Diarrhoea Virus (BVDV) | Plaque Reduction | 6.6 | [32] |
| Oxazole-based Macrocycle | 15a | SARS-CoV-2 | Plaque Reduction | - | [27] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[33][34]
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock of known titer
-
Substituted oxazole compounds
-
Cell culture medium
-
Overlay medium (containing, for example, agarose or methylcellulose to restrict virus spread)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the substituted oxazole compounds. Mix the virus stock with each compound dilution and incubate to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for a specific period (e.g., 1-2 hours).[35][36]
-
Overlay Application: After the adsorption period, remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death (plaques).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[34][35]
-
Plaque Visualization and Counting: After incubation, fix and stain the cells with a staining solution (e.g., crystal violet). The plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined by plotting the percentage of plaque reduction against the compound concentration.
Conclusion
Substituted oxazoles represent a versatile and highly promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases underscores their potential for the development of new and effective therapeutic agents. The ability to readily modify the oxazole scaffold allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Further exploration of the vast chemical space of substituted oxazoles, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of next-generation drugs to address unmet medical needs.
References
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. atcc.org [atcc.org]
- 11. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. protocols.io [protocols.io]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ijprajournal.com [ijprajournal.com]
- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
- 34. benchchem.com [benchchem.com]
- 35. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
A Comprehensive Technical Guide to 2-Chloro-Oxazole Derivatives: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and pharmacologically active compounds.[1] Among its many derivatives, 2-chloro-oxazoles represent a particularly versatile class of intermediates, prized for their reactivity and potential for elaboration into diverse molecular architectures. This technical guide provides an in-depth review of 2-chloro-oxazole derivatives, encompassing their synthesis, chemical reactivity, and burgeoning therapeutic applications, with a focus on anticancer and enzyme inhibitory activities.
Synthesis of 2-Chloro-Oxazole Derivatives
The introduction of a chlorine atom at the C2 position of the oxazole ring is a key strategic step in the synthesis of many oxazole-based compounds. Several methods have been developed for the synthesis of oxazoles in general, some of which can be adapted for the preparation of 2-chloro-oxazoles.
One of the most direct methods for the synthesis of 2-chlorobenzoxazoles involves the reaction of benzoxazolin-2-one with a molar excess of phosphorus pentachloride. This process is particularly useful for producing 2-chlorobenzoxazoles which are valuable intermediates for agrochemicals.
A general approach to substituted oxazoles that can be conceptually extended to 2-chloro derivatives involves the cyclization of α-acylamino ketones, a reaction known as the Robinson-Gabriel synthesis. While this method traditionally yields 2,5-disubstituted oxazoles, the appropriate choice of starting materials could potentially lead to 2-chloro-oxazoles.
More modern approaches, such as metal-catalyzed cyclizations, offer milder conditions and greater functional group tolerance. For instance, palladium-catalyzed cross-coupling and cyclization of propargyl amides have been employed for the synthesis of 2,5-disubstituted oxazoles.[2]
Experimental Protocol: Synthesis of 2,6-Dichlorobenzoxazole
This protocol is adapted from a patented procedure for the preparation of a 2-chlorobenzoxazole derivative.
Materials:
-
6-chlorobenzoxazolin-2-one
-
o-dichlorobenzene
-
Phosphorus pentachloride
Procedure:
-
A suspension of 169.5 g (1 mole) of 6-chlorobenzoxazolin-2-one in 600 ml of o-dichlorobenzene is prepared.
-
In a separate reaction vessel, 1,040 g (5 moles) of phosphorus pentachloride is heated to 150-160 °C in 400 ml of o-dichlorobenzene.
-
The suspension of 6-chlorobenzoxazolin-2-one is metered into the heated phosphorus pentachloride solution over 2 hours, maintaining the internal temperature above 150 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 10 minutes.
-
The reaction mixture is then worked up to isolate the 2,6-dichlorobenzoxazole.
Caption: General synthesis of 2-chlorobenzoxazoles.
Reactivity of 2-Chloro-Oxazoles: The Gateway to Molecular Diversity
The chemical behavior of 2-chloro-oxazoles is dominated by the reactivity of the C2 position. The oxazole ring is electron-deficient, and the presence of the electronegative chlorine atom makes the C2 carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of the synthetic utility of 2-chloro-oxazoles, as the chlorine atom can be readily displaced by a wide variety of nucleophiles.[3]
The order of reactivity for nucleophilic substitution on the oxazole ring is C2 >> C4 > C5.[2] This high reactivity at the C2 position allows for the selective introduction of a diverse range of functional groups, making 2-chloro-oxazoles valuable building blocks in the synthesis of complex molecules.
Common nucleophiles that can be employed in reactions with 2-chloro-oxazoles include:
-
Amines: Reaction with primary and secondary amines leads to the formation of 2-amino-oxazole derivatives.
-
Thiols: Thiolates react to form 2-thioether-substituted oxazoles.
-
Alkoxides: Alkoxides can displace the chloride to yield 2-alkoxy-oxazoles.
-
Carbon nucleophiles: Organometallic reagents and enolates can potentially be used to form new carbon-carbon bonds at the C2 position.
Experimental Protocol: Nucleophilic Substitution with an Amine
The following is a general protocol for the reaction of a 2-chloro-oxazole with an amine.
Materials:
-
2-chloro-oxazole derivative
-
Amine (primary or secondary)
-
A suitable solvent (e.g., DMF, DMSO, or a high-boiling alcohol)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate), if the amine is used as its salt.
Procedure:
-
To a solution of the 2-chloro-oxazole derivative (1 equivalent) in the chosen solvent, add the amine (1-1.2 equivalents).
-
If necessary, add the base (1.5 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by quenching the reaction with water and extracting with a suitable organic solvent.
-
The crude product is then purified by column chromatography or recrystallization.
Caption: General nucleophilic substitution at the C2 position of an oxazole.
Pharmacological Activities of 2-Chloro-Oxazole Derivatives
The versatility of the 2-chloro-oxazole scaffold has been exploited in the development of a wide range of biologically active molecules. The ability to easily introduce diverse substituents at the C2 position allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
Anticancer Activity
A significant body of research has focused on the anticancer potential of oxazole derivatives, including those derived from 2-chloro-oxazoles. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with IC50 values in the micromolar to nanomolar range.[4][5]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.03 | [5] |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (Prostate) | 0.08 | [5] |
| 5-chlorobenzo[d]oxazole derivative | HepG2 (Liver) | 28.36 | [4] |
| 5-chlorobenzo[d]oxazole derivative | MCF-7 (Breast) | 26.31 - 102.10 | [4] |
Enzyme Inhibition
2-Chloro-oxazole derivatives have also shown promise as inhibitors of various enzymes, including protein kinases, which are critical targets in cancer therapy. For instance, benzoxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[4]
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| 5-methylbenzo[d]oxazole derivative | VEGFR-2 | 97.38 | [4] |
Mechanism of Action and Signaling Pathways
The anticancer effects of oxazole derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. While research specifically on 2-chloro-oxazole derivatives is still emerging, studies on related compounds provide valuable insights into their potential mechanisms of action.
One of the key signaling pathways implicated in cancer is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway. This pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby controlling fundamental cellular processes. Dysregulation of the MAPK/ERK pathway is a common feature of many cancers.
Interestingly, a study on the purine analogue 2-chloro-2'-deoxyadenosine (CdA) revealed that this compound can induce the activation of the MAPK/ERK pathway in leukemia cells, which in turn serves a cytoprotective function.[6] Pharmacological inhibition of this pathway significantly enhanced the cytotoxic effects of CdA.[6] This suggests that combining 2-chloro-oxazole derivatives with inhibitors of the MAPK/ERK pathway could be a promising therapeutic strategy.
Caption: The MAPK/ERK signaling pathway and potential modulation by 2-chloro-oxazole derivatives.
Structure-Activity Relationships (SAR)
The development of potent and selective 2-chloro-oxazole-based therapeutic agents relies on a thorough understanding of their structure-activity relationships. By systematically modifying the substituents on the oxazole core and evaluating the corresponding changes in biological activity, researchers can identify key structural features that govern potency and selectivity.
For anticancer 2-amino-oxazole derivatives, the nature of the substituent at the C2 position, introduced via nucleophilic substitution of a 2-chloro-oxazole precursor, is critical for activity.
Caption: Key structure-activity relationships for 2-amino-oxazole derivatives.
Conclusion
2-Chloro-oxazole derivatives are a highly valuable class of compounds in medicinal chemistry and drug discovery. Their straightforward synthesis and, most importantly, their susceptibility to nucleophilic substitution at the C2 position, provide a versatile platform for the generation of diverse chemical libraries. The demonstrated anticancer and enzyme inhibitory activities of compounds derived from 2-chloro-oxazoles underscore their therapeutic potential. Future research in this area will likely focus on the development of more efficient and selective synthetic methods, the elucidation of the precise mechanisms of action and signaling pathways involved, and the optimization of lead compounds through detailed structure-activity relationship studies. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies [mdpi.com]
- 6. Pharmacological inhibition of the MAPK/ERK pathway increases sensitivity to 2-chloro-2'-deoxyadenosine (CdA) in the B-cell leukemia cell line EHEB - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Derivatization of Ethyl 2-chloro-4-methyloxazole-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Ethyl 2-chloro-4-methyloxazole-5-carboxylate, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein are based on established principles of heterocyclic chemistry and are intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Potential of the Oxazole Scaffold
Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, antibacterial, anti-inflammatory, and antiviral properties. The this compound core offers a key reactive handle for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The chlorine atom at the 2-position of the oxazole ring is susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal point for diversification. The ester and methyl groups at positions 5 and 4, respectively, also offer opportunities for further modification to modulate the physicochemical and pharmacokinetic properties of the resulting derivatives.
General Principles of Derivatization
The primary route for the derivatization of this compound involves the nucleophilic displacement of the 2-chloro substituent. This reaction is facilitated by the electron-withdrawing nature of the oxazole ring nitrogen and the adjacent ester group, which stabilize the intermediate Meisenheimer complex.
A variety of nucleophiles can be employed to generate a diverse library of derivatives. Common classes of nucleophiles include:
-
Amines (R-NH₂): Introduction of amino groups is a cornerstone of medicinal chemistry to form key hydrogen bond interactions with biological targets.
-
Thiols (R-SH): Thioether linkages can enhance binding affinity and introduce different electronic and steric properties.
-
Alcohols/Phenols (R-OH): Ether linkages can be used to explore different spatial arrangements and improve solubility.
The general reaction scheme is depicted below:
Caption: General reaction scheme for the nucleophilic substitution on this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative derivatives.
Protocol 1: Synthesis of 2-Amino-4-methyloxazole-5-carboxylate Derivatives
This protocol describes the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline, benzylamine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound and anhydrous DMF.
-
Add the desired amine and DIPEA to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
Protocol 2: Synthesis of 2-Thio-4-methyloxazole-5-carboxylate Derivatives
This protocol outlines the synthesis of thioether derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add the thiol at room temperature.
-
Stir the mixture for 15 minutes, then add a solution of this compound in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Structure-Activity Relationship (SAR) of Hypothetical Kinase Inhibitors
To illustrate the application of these derivatization strategies in a medicinal chemistry context, the following table summarizes the hypothetical SAR of a series of Ethyl 2-substituted-4-methyloxazole-5-carboxylate derivatives as inhibitors of a fictional kinase, "Kinase X".
| Compound ID | R-Group (at C2-position) | IC₅₀ (nM) for Kinase X |
| EX-1 | -Cl (Starting Material) | >10,000 |
| EX-2 | -NH-phenyl | 850 |
| EX-3 | -NH-benzyl | 1200 |
| EX-4 | -NH-(4-fluorophenyl) | 420 |
| EX-5 | -NH-(3,4-dichlorophenyl) | 150 |
| EX-6 | -S-phenyl | 2500 |
| EX-7 | -S-benzyl | 3100 |
| EX-8 | -O-phenyl | 5000 |
Interpretation of SAR Data:
-
The unsubstituted amino-phenyl derivative (EX-2 ) shows moderate activity, suggesting the amino linkage is favorable.
-
The introduction of electron-withdrawing groups on the phenyl ring of the amine substituent (e.g., EX-4 and EX-5 ) significantly improves inhibitory potency, with the 3,4-dichloro substitution being the most effective.
-
Thioether (EX-6 , EX-7 ) and ether (EX-8 ) linkages result in a considerable loss of activity compared to the amino linkage, indicating the importance of a hydrogen bond donor at this position.
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.
Caption: A generalized workflow for the synthesis and purification of oxazole derivatives.
Hypothetical Signaling Pathway Inhibition
The synthesized oxazole derivatives could potentially act as kinase inhibitors, interfering with cellular signaling pathways implicated in diseases such as cancer. The diagram below illustrates a hypothetical scenario where a derivative inhibits "Kinase X" in a cancer cell signaling cascade.
Caption: Inhibition of a hypothetical "Kinase X" signaling pathway by a synthesized oxazole derivative.
Conclusion
The derivatization of this compound at the 2-position via nucleophilic aromatic substitution is a robust and versatile strategy for the generation of novel molecular entities for medicinal chemistry research. The provided protocols and illustrative data offer a starting point for the synthesis and evaluation of new oxazole-based compounds with the potential to address a range of therapeutic needs. Further exploration of different nucleophiles and modifications at other positions of the scaffold will undoubtedly lead to the discovery of new drug candidates.
Application Notes and Protocols for the Synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds that are integral to the fields of medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive scaffolds for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate and its analogs. The 2-chloro substitution on the oxazole ring serves as a versatile handle for further functionalization, allowing for the creation of diverse chemical libraries for screening and lead optimization.
The synthetic strategy outlined herein involves a three-step sequence commencing with the construction of the 2-aminooxazole core, followed by a diazotization-Sandmeyer reaction to install the 2-chloro substituent. This protocol is designed to be adaptable for the synthesis of various analogs by modifying the initial starting materials.
Synthetic Workflow
The overall synthetic pathway is depicted below. The key stages involve the formation of the 2-aminooxazole intermediate, its conversion to a diazonium salt, and the subsequent copper-catalyzed chlorination.
Caption: Synthetic workflow for this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate (Intermediate 1)
This protocol describes the synthesis of the key 2-aminooxazole intermediate from ethyl 2-chloroacetoacetate and cyanamide. This method is analogous to the Hantzsch thiazole synthesis.
Materials:
-
Ethyl 2-chloroacetoacetate (1.0 eq)
-
Cyanamide (1.2 eq)
-
Sodium bicarbonate (2.5 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of ethyl 2-chloroacetoacetate in ethanol, add cyanamide and sodium bicarbonate.
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 2-amino-4-methyloxazole-5-carboxylate.
Table 1: Summary of Reaction Parameters and Yields for Intermediate 1
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Solvent | Ethanol |
| Purification Method | Column Chromatography |
| Expected Yield | 60-75% |
Protocol 2: Synthesis of this compound (Target Compound)
This protocol details the conversion of the 2-aminooxazole intermediate to the final 2-chloro product via a Sandmeyer reaction.
Materials:
-
Ethyl 2-amino-4-methyloxazole-5-carboxylate (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Copper(I) chloride (CuCl) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
Suspend Ethyl 2-amino-4-methyloxazole-5-carboxylate in a mixture of concentrated HCl and water in a three-neck flask.
-
Cool the suspension to 0-5 °C using an ice bath with vigorous stirring.
-
Dissolve sodium nitrite in a minimal amount of cold water and add it dropwise to the cooled suspension, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride in concentrated HCl and cool the solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
A gentle evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield this compound.
-
Table 2: Summary of Reaction Parameters and Yields for the Target Compound
| Parameter | Value |
| Diazotization Temperature | 0-5 °C |
| Sandmeyer Reaction Temp. | 0 °C to Room Temp. |
| Reaction Time | 2-3 hours |
| Purification Method | Column Chromatography |
| Expected Yield | 50-65% |
Synthesis of Analogs
The synthesis of analogs of this compound can be achieved by utilizing different substituted β-ketoesters in Protocol 1. The choice of the β-ketoester will determine the substituent at the 4-position of the oxazole ring.
Caption: General scheme for the synthesis of Ethyl 2-chloro-4-alkyloxazole-5-carboxylate analogs.
Table 3: Examples of Substituted β-Ketoesters for Analog Synthesis
| R Group in β-Ketoester | Resulting Substituent at 4-position |
| Methyl | Methyl |
| Ethyl | Ethyl |
| Propyl | Propyl |
| Isopropyl | Isopropyl |
| Phenyl | Phenyl |
Data Presentation
The following table summarizes the expected analytical data for the target compound, this compound. Actual data should be confirmed by experimental analysis.
Table 4: Expected Analytical Data for this compound
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil/solid |
| Molecular Formula | C₇H₈ClNO₃ |
| Molecular Weight | 205.60 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.40 (q, J=7.1 Hz, 2H), 2.55 (s, 3H), 1.40 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.2, 158.5, 148.0, 118.0, 62.0, 14.2, 12.5 |
| Mass Spec (ESI+) | m/z 206.02 [M+H]⁺ |
| Purity (HPLC) | >95% |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.
-
Diazonium salts are potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in the subsequent reaction without isolation.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.
Conclusion
This document provides a comprehensive and adaptable protocol for the synthesis of this compound and its analogs. The described methods are based on established synthetic transformations and offer a reliable route to these valuable heterocyclic building blocks. By modifying the starting materials, a diverse range of analogs can be prepared, facilitating further exploration of their potential applications in drug discovery and development. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe synthesis.
Application of Ethyl 2-chloro-4-methyloxazole-5-carboxylate in Fungicide Synthesis: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a heterocyclic compound belonging to the oxazole class of molecules. Oxazole derivatives are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. The presence of a reactive chlorine atom and an ester functional group on the oxazole ring suggests its potential as a versatile starting material for the synthesis of more complex molecules, including novel fungicides. This document aims to provide a detailed overview of the application of this compound in the synthesis of fungicides based on currently available scientific literature.
Current State of Research
The general strategy for developing new fungicides often involves the synthesis of derivatives from a core heterocyclic structure. For instance, various studies have demonstrated the synthesis of fungicidal compounds from other oxazole and isoxazole carboxylate precursors. These syntheses typically involve nucleophilic substitution reactions at the chloro position and modification of the ester group to introduce diverse pharmacophores, aiming to enhance efficacy and broaden the spectrum of activity against pathogenic fungi.
Given the lack of direct evidence, the following sections will provide a generalized overview of synthetic strategies and biological evaluation protocols that could be hypothetically applied to this compound, based on research on analogous compounds.
Hypothetical Synthetic Pathways and Experimental Protocols
While no specific pathways for this compound have been documented for fungicide synthesis, one could extrapolate potential synthetic routes based on the reactivity of similar chlorinated heterocyclic esters. A plausible approach would involve the nucleophilic substitution of the chlorine atom at the 2-position of the oxazole ring with various nucleophiles, such as amines, thiols, or alcohols, to introduce diverse side chains. The ester group at the 5-position could then be hydrolyzed to the corresponding carboxylic acid, which can be further derivatized to amides or other functional groups known to contribute to fungicidal activity.
General Workflow for Synthesis and Evaluation
The logical workflow for investigating the potential of this compound in fungicide development would follow a standard drug discovery and development pipeline.
Caption: A hypothetical workflow for the development of fungicides from this compound.
Quantitative Data Presentation
As no specific fungicides derived from this compound have been reported, quantitative data on their efficacy (e.g., IC50, MIC values) is not available. In a typical research scenario, such data would be presented in a tabular format for easy comparison of the activity of different derivatives against a panel of fungal pathogens.
Table 1: Hypothetical Data Table for Antifungal Activity
| Compound ID | R Group at C2 | R' Group at C5 | Fungal Species 1 (IC50, µg/mL) | Fungal Species 2 (IC50, µg/mL) | Fungal Species 3 (IC50, µg/mL) |
| Example-1 | -NH-Aryl | -CO-NH-Alkyl | Data Not Available | Data Not Available | Data Not Available |
| Example-2 | -S-Aryl | -COOH | Data Not Available | Data Not Available | Data Not Available |
| Example-3 | -O-Aryl | -CO-NH-Aryl | Data Not Available | Data Not Available | Data Not Available |
Conclusion
Application Notes and Protocols: Nucleophilic Substitution on Ethyl 2-chloro-4-methyloxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for conducting nucleophilic substitution reactions on ethyl 2-chloro-4-methyloxazole-5-carboxylate. This protocol is designed for professionals in organic synthesis, medicinal chemistry, and drug development who are interested in the derivatization of the oxazole scaffold. The 2-position of the oxazole ring is activated towards nucleophilic attack, making this substrate a valuable building block for creating diverse molecular libraries.[1] This document outlines general procedures for reactions with common nucleophiles such as amines, thiols, and alkoxides, based on established methodologies for similar heterocyclic systems.[2]
Introduction
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The substitution of halogens on the oxazole ring is most facile at the C-2 position, providing a reliable strategy for introducing molecular diversity.[1] this compound is an attractive starting material for the synthesis of novel compounds, as the ester group at the 5-position offers a handle for further modification, such as amide formation or reduction. The resulting 2-substituted-4-methyloxazole-5-carboxylate derivatives are key intermediates for the development of new therapeutic agents, including potential anticancer agents.[3]
General Reaction Scheme
The nucleophilic aromatic substitution (SNAr) reaction on this compound proceeds by the displacement of the chloride at the 2-position by a nucleophile. The reaction is typically facilitated by a base and can be conducted under conventional heating or microwave irradiation.[2][3]
Caption: General reaction scheme for nucleophilic substitution.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with various classes of nucleophiles. Researchers should optimize reaction conditions for each specific substrate.
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This procedure describes the synthesis of ethyl 2-amino-4-methyloxazole-5-carboxylate derivatives.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, piperidine) (1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or Acetonitrile)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
To the round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen solvent (approx. 0.1-0.5 M concentration).
-
Add the amine nucleophile (1.2 eq) to the solution.
-
Add the base (TEA or DIPEA, 2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For microwave-assisted synthesis, heat the reaction to 120-140 °C for 15-30 minutes.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)
This procedure is for the synthesis of ethyl 2-(alkyl/arylthio)-4-methyloxazole-5-carboxylate derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
If using NaH, suspend it in DMF in the reaction flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C. Carefully add the thiol (1.1 eq) and stir for 20 minutes to form the thiolate.
-
If using K₂CO₃, add it directly to a solution of the thiol in DMF.
-
Add a solution of this compound (1.0 eq) in DMF to the thiolate mixture.
-
Allow the reaction to warm to room temperature and then heat to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (especially if NaH was used).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
Protocol 3: Reaction with Alkoxide Nucleophiles (Alkoxylation)
This procedure details the synthesis of ethyl 2-alkoxy-4-methyloxazole-5-carboxylate derivatives.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol, benzyl alcohol) (used as solvent or in excess)
-
Sodium metal or Sodium hydride (NaH) (1.2 equivalents)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
Prepare the sodium alkoxide by carefully adding sodium metal (1.2 eq) to the desired alcohol (in excess, acting as solvent) under an inert atmosphere. Allow the sodium to react completely.
-
Add this compound (1.0 eq) to the freshly prepared sodium alkoxide solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and carefully neutralize the excess base with a dilute acid (e.g., 1 M HCl).
-
Remove the alcohol solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for nucleophilic substitution reactions on analogous 2-chloroheterocyclic systems. The data for the target molecule, this compound, is expected to be within these ranges but requires empirical verification.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Amines | Aniline | TEA | Ethanol | 80 | 4 | 75-90 | [2] |
| Piperidine | DIPEA | DMF | 100 | 2 | 80-95 | [3] | |
| 4-Bromoaniline | TEA | Propanol | 140 (MW) | 0.5 | 89 | [3] | |
| Thiols | Thiophenol | K₂CO₃ | DMF | 60 | 3 | 70-85 | [2] |
| Alkoxides | Sodium Ethoxide | - | Ethanol | Reflux | 5 | 65-80 | [2] |
| Azides | Sodium Azide | - | NMP | RT | 3 | 90 | [4] |
Visualization of Experimental Workflow and Application
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of 2-substituted-4-methyloxazole-5-carboxylates is depicted below.
Caption: Workflow for synthesis and purification.
Application in Drug Discovery
The synthesized oxazole derivatives can be screened for biological activity. This diagram illustrates a conceptual pathway from a synthesized compound library to a potential drug candidate.
Caption: Conceptual path in drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The synthesis is presented as a two-step process: (1) the formation of the precursor, Ethyl 4-methyloxazole-5-carboxylate, via the reaction of ethyl α-chloroacetoacetate and formamide, and (2) the subsequent regioselective chlorination of the oxazole ring at the 2-position using phosphorus oxychloride. This guide includes comprehensive, step-by-step methodologies, tabulated quantitative data from various reaction conditions, and a visual representation of the synthetic workflow to facilitate successful implementation in a laboratory or pilot plant setting.
Introduction
Oxazole derivatives are a critical class of heterocyclic compounds frequently found in the core structure of many biologically active molecules and pharmaceuticals. This compound, in particular, serves as a versatile building block, with the chloro- and ester functionalities allowing for a wide range of subsequent chemical modifications. The development of a robust and scalable synthesis for this compound is therefore of significant interest to the drug development and chemical synthesis community. The protocols outlined herein are designed to be adaptable for large-scale production, focusing on readily available starting materials and established chemical transformations.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step sequence. The first step involves the construction of the oxazole ring to form Ethyl 4-methyloxazole-5-carboxylate. The second step is the regioselective chlorination of this intermediate at the C2 position.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of Ethyl 4-methyloxazole-5-carboxylate
This protocol is adapted from established procedures for the synthesis of 4-methyloxazole-5-carboxylic esters.[1]
Materials:
-
Ethyl α-chloroacetoacetate
-
Formamide (technical grade)
-
Benzene or Methylene Chloride (for extraction)
-
1 N Aqueous Potassium Carbonate Solution
-
Anhydrous Sodium Sulfate
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature control.
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge ethyl α-chloroacetoacetate and an excess of formamide. The molar ratio of formamide to ethyl α-chloroacetoacetate can range from 2:1 to 10:1.[1]
-
Reaction: Heat the mixture with stirring to a temperature between 120°C and 150°C. Maintain this temperature for a period of 2 to 12 hours.[1] The progress of the reaction should be monitored by a suitable analytical method such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a sufficient amount of ice-cold 1 N aqueous potassium carbonate solution to neutralize any acid formed during the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as benzene or methylene chloride.[1] Perform the extraction three times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude Ethyl 4-methyloxazole-5-carboxylate can be purified by vacuum distillation.[1]
Quantitative Data Summary for Step 1:
| Example | Molar Ratio (Formamide:Ester) | Temperature (°C) | Time (h) | Yield (%) | Boiling Point (°C/mm Hg) |
| 1 | ~5.5:1 | 150 | 2 | 40 | 103-104 / 21 |
| 2 | ~3:1 | 120 | 12 | 49 | 100-103 / 21 |
| 3 | ~3:1 | 120 | 4 | 43 | 100-103 / 21 |
Data adapted from US Patent 3,538,110A.[1]
Step 2: Synthesis of this compound
This is a proposed protocol based on general methods for the chlorination of heterocyclic compounds using phosphorus oxychloride.
Materials:
-
Ethyl 4-methyloxazole-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Anhydrous Toluene or another suitable high-boiling solvent
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser with a drying tube, and temperature control.
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-methyloxazole-5-carboxylate in a minimal amount of anhydrous high-boiling solvent like toluene.
-
Addition of Reagent: Cool the solution in an ice bath. Slowly add phosphorus oxychloride (1.5 to 3 equivalents) to the stirred solution via a dropping funnel. If desired, pyridine (1 to 1.2 equivalents) can be added as a base to neutralize the HCl generated.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. The reaction temperature will depend on the solvent used (for toluene, ~110°C). Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic extracts sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Formamide is a teratogen; avoid inhalation and skin contact.
-
The quenching of phosphorus oxychloride is a highly exothermic process; perform this step slowly and with adequate cooling.
Conclusion
The protocols described in this document provide a comprehensive guide for the large-scale synthesis of this compound. The two-step synthesis is based on established and scalable chemical reactions. The provided quantitative data for the first step allows for process optimization, while the detailed protocol for the proposed chlorination step offers a solid starting point for further development and scale-up. These application notes are intended to be a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
Application Note: Ethyl 2-chloro-4-methyloxazole-5-carboxylate in the Preparation of Kinase Inhibitors
Abstract
Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a versatile heterocyclic building block with significant potential in the synthesis of kinase inhibitors. The oxazole scaffold is a common feature in many biologically active molecules and serves as a valuable pharmacophore in drug discovery. The chloro and ester functionalities on the oxazole ring of this compound provide reactive sites for the introduction of various substituents, enabling the generation of diverse chemical libraries for screening against different kinase targets. This application note explores the utility of this compound as a starting material for the synthesis of kinase inhibitors, focusing on its role in the preparation of substituted oxazole derivatives. While direct synthesis of a specifically named kinase inhibitor from this starting material is not extensively detailed in currently available public literature, this document outlines a generalized synthetic approach and discusses the broader context of oxazole-based kinase inhibitors.
Introduction
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer. This has made them a prime target for the development of small molecule inhibitors. Heterocyclic compounds, particularly those containing nitrogen and oxygen, have proven to be effective scaffolds for the design of potent and selective kinase inhibitors. The oxazole ring system, in particular, is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with the ATP-binding site of kinases.
This compound presents itself as a key intermediate for the synthesis of a variety of substituted oxazoles. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities, often forming the core of the kinase inhibitor structure that interacts with the hinge region of the kinase. The ester group at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to further elaborate the molecule and explore the solvent-exposed regions of the kinase binding pocket.
General Synthetic Approach
The primary synthetic strategy for utilizing this compound in the preparation of kinase inhibitors involves a nucleophilic aromatic substitution (SNAr) reaction at the C2 position. This is typically followed by modification of the ester group at the C5 position.
Key Experimental Protocol: Nucleophilic Substitution
A generalized protocol for the nucleophilic substitution reaction is as follows:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is added the desired nucleophile (1.0-1.5 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2.0-3.0 eq.).
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 °C to 150 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted-4-methyloxazole derivative.
Visualization of Synthetic Workflow
Application Notes and Protocols: Cross-Coupling Reactions of Ethyl 2-chloro-4-methyloxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Ethyl 2-chloro-4-methyloxazole-5-carboxylate in various palladium-catalyzed cross-coupling reactions. The oxazole core is a prevalent scaffold in medicinal chemistry, and the functionalization of this building block opens avenues for the synthesis of novel compounds with potential therapeutic applications.
Synthesis of this compound
The synthesis of the title compound can be envisioned from the readily available ethyl 4-methyl-oxazole-5-carboxylate. A plausible synthetic route involves the chlorination of the oxazole precursor. The initial precursor, ethyl 4-methyloxazole-5-carboxylate, can be synthesized via the reaction of ethyl α-chloroacetoacetate and formamide.[1][2]
Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate [1][2]
A mixture of ethyl α-chloroacetoacetate and an excess of formamide is heated to facilitate the cyclization reaction, yielding the oxazole ring system.
-
Reactants: Ethyl α-chloroacetoacetate, Formamide
-
Conditions: Heating at 120-150°C for 4-12 hours.
-
Work-up: The reaction mixture is treated with an aqueous potassium carbonate solution and extracted with an organic solvent. The product is then purified by distillation.
Step 2: Chlorination of Ethyl 4-methyloxazole-5-carboxylate
Subsequent chlorination at the 2-position of the oxazole ring would yield the desired this compound. This can be achieved using a suitable chlorinating agent.
Overview of Cross-Coupling Reactions
This compound is an attractive substrate for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the oxazole ring and the presence of the chlorine atom at the 2-position allow for a variety of C-C and C-N bond-forming reactions. These reactions are fundamental in modern organic synthesis and drug discovery.
The general catalytic cycle for these transformations involves the oxidative addition of the chloro-oxazole to a Pd(0) species, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME | 90 | 78 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O | 80 | 88 |
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a dry reaction vial, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (e.g., 10:1 v/v).
-
Seal the vial and heat the reaction mixture at 100°C with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Synthesis of Novel Bioactive Compounds from Ethyl 2-chloro-4-methyloxazole-5-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from Ethyl 2-chloro-4-methyloxazole-5-carboxylate. This starting material is a versatile scaffold for the development of new chemical entities with potential therapeutic applications, particularly in oncology. The protocols outlined below focus on the nucleophilic substitution of the reactive chlorine atom at the 2-position of the oxazole ring, leading to a diverse range of 2-substituted-4-methyloxazole-5-carboxylates.
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals. Their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged scaffolds in medicinal chemistry. This compound is a key intermediate that allows for the introduction of various functional groups at the 2-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Core Synthetic Pathway
The primary synthetic transformation described herein is the nucleophilic aromatic substitution (SNA r) at the C2 position of the oxazole ring. The electron-withdrawing nature of the adjacent nitrogen atom and the ester group facilitates the displacement of the chloride leaving group by a variety of nucleophiles.
Caption: General workflow for the synthesis of novel oxazole derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 2-(Substituted amino)-4-methyloxazole-5-carboxylates
This protocol describes a general method for the reaction of this compound with primary and secondary amines.
Materials and Reagents:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, morpholine)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add the substituted amine (1.2 eq.) and DIPEA (2.0 eq.).
-
Stir the reaction mixture at 80 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired Ethyl 2-(substituted amino)-4-methyloxazole-5-carboxylate.
Protocol 2: Synthesis of Ethyl 2-hydrazinyl-4-methyloxazole-5-carboxylate
This protocol details the synthesis of the key hydrazinyl intermediate, which can be further functionalized.
Materials and Reagents:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol (0.3 M).
-
Add hydrazine hydrate (5.0 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and concentrate under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield Ethyl 2-hydrazinyl-4-methyloxazole-5-carboxylate, which can be used in the next step without further purification or purified by crystallization.
Data Presentation
The following table summarizes representative yields for the synthesis of various derivatives from this compound.
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Aniline | Ethyl 2-(phenylamino)-4-methyloxazole-5-carboxylate | 85 |
| 2 | Benzylamine | Ethyl 2-(benzylamino)-4-methyloxazole-5-carboxylate | 82 |
| 3 | Morpholine | Ethyl 2-morpholino-4-methyloxazole-5-carboxylate | 90 |
| 4 | Hydrazine hydrate | Ethyl 2-hydrazinyl-4-methyloxazole-5-carboxylate | 78 |
Potential Applications in Drug Discovery
Derivatives of this compound have shown promise as anticancer agents. The oxazole scaffold can be designed to target various protein kinases involved in cancer cell proliferation and survival.
Inhibition of Receptor Tyrosine Kinases
Several oxazole-containing compounds have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Kit.[1][2][3][4] These kinases are crucial regulators of angiogenesis and cell growth, and their inhibition is a validated strategy in cancer therapy.
Caption: Inhibition of RTK signaling by oxazole derivatives.
The synthesized derivatives from this compound can be screened for their inhibitory activity against these kinases. Structure-activity relationship (SAR) studies can then be conducted to optimize the potency and selectivity of the lead compounds. For instance, modifications at the 2-position by introducing various substituted amines can modulate the binding affinity to the ATP-binding pocket of the kinase.
Summary of Anticancer Activity Data
While specific IC₅₀ values for derivatives of this compound are not yet broadly published, related oxazole and thiazole analogs have demonstrated significant anticancer activity. For example, certain 2-amino-4-methylthiazole-5-carboxylate derivatives have shown promising activity against various cancer cell lines. It is hypothesized that the oxazole analogs will exhibit similar or enhanced potency.
| Compound Type | Cancer Cell Line | Reported IC₅₀ (µM) - Analogous Compounds |
| 2-Aminothiazole Derivatives | Human Colon Cancer (HCT-116) | 1.5 - 10 |
| 2-Aminothiazole Derivatives | Human Breast Cancer (MCF-7) | 2.0 - 15 |
| Oxazole-based Kinase Inhibitors | Various | 0.1 - 5.0 |
Researchers are encouraged to perform their own biological evaluations of the novel compounds synthesized using the provided protocols to determine their specific anticancer activities.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of novel oxazole derivatives. The straightforward and efficient protocols provided herein allow for the generation of compound libraries for screening in drug discovery programs. The potential for these compounds to act as inhibitors of key signaling pathways in cancer, such as those mediated by VEGFR-2 and c-Kit, makes this a promising area for further investigation.
References
- 1. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common and effective strategy involves a two-step process. The first step is the synthesis of the precursor, Ethyl 4-methyloxazole-5-carboxylate, typically via a Robinson-Gabriel-type synthesis from an α-haloacetoacetate and formamide. The second step is the selective chlorination of this precursor at the C2 position of the oxazole ring, often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: I am getting a low yield for the synthesis of the precursor, Ethyl 4-methyloxazole-5-carboxylate. What are the likely causes?
A2: Low yields in the synthesis of the precursor are often attributed to several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient for the complete conversion of the starting materials.
-
Poor quality of reagents: The presence of moisture or impurities in the ethyl α-chloroacetoacetate or formamide can lead to side reactions and reduce the yield.
-
Suboptimal reaction conditions: The molar ratio of the reactants and the reaction temperature are critical parameters that need to be optimized.
-
Product decomposition: Prolonged heating or overly harsh work-up conditions can lead to the degradation of the desired product.
Q3: During the chlorination step, I am observing the formation of multiple byproducts. What could be the reason?
A3: The formation of byproducts during the chlorination with POCl₃ can be due to:
-
Over-chlorination: If the reaction is not carefully controlled, chlorination can occur at other positions on the oxazole ring or on the ethyl ester group.
-
Ring opening: Under harsh conditions, the oxazole ring can be susceptible to cleavage.
-
Reaction with solvent: If a reactive solvent is used, it may compete with the substrate for the chlorinating agent.
-
Hydrolysis during work-up: The chlorinated product can be sensitive to hydrolysis back to the starting material or other byproducts if the work-up is not performed under anhydrous conditions until the excess POCl₃ is quenched.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of the final product is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used to elute the product. It is crucial to ensure that the crude product is free of any residual POCl₃ before chromatography, as it can degrade the silica gel and the product. This can be achieved by careful quenching of the reaction mixture with ice water and extraction.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis.
Problem 1: Low or No Yield of Ethyl 4-methyloxazole-5-carboxylate (Precursor)
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature in small increments, while monitoring for any signs of decomposition. |
| Poor Reagent Quality | - Use freshly distilled or high-purity ethyl α-chloroacetoacetate.- Use anhydrous formamide. Consider drying it over molecular sieves before use. |
| Incorrect Stoichiometry | - An excess of formamide is generally used. Optimize the molar ratio of formamide to ethyl α-chloroacetoacetate (a common starting point is 3-5 equivalents of formamide). |
| Inefficient Work-up | - Ensure the pH is appropriately adjusted during the aqueous work-up to maximize the recovery of the product in the organic phase.- Perform multiple extractions with a suitable organic solvent to ensure complete recovery. |
Problem 2: Low Yield or Multiple Products in the Chlorination Step
| Potential Cause | Suggested Solution |
| Reaction Temperature Too High | - Perform the reaction at a lower temperature. Start with ice-bath cooling and allow the reaction to slowly warm to room temperature or be gently heated. |
| Incorrect Stoichiometry of POCl₃ | - Use a slight excess of POCl₃ (e.g., 1.1-1.5 equivalents). A large excess can lead to side reactions. |
| Presence of Moisture | - Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. |
| Hydrolysis During Work-up | - Quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.- Immediately extract the product into a non-polar organic solvent. |
| Formation of Tar/Polymerization | - This can occur at high temperatures. Lowering the reaction temperature and using a less concentrated solution may help. |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate
This protocol is adapted from the general principles of the Robinson-Gabriel synthesis.
Materials:
-
Ethyl α-chloroacetoacetate
-
Formamide
-
Suitable solvent (e.g., dioxane or DMF)
-
Sodium carbonate solution (for work-up)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl α-chloroacetoacetate (1.0 eq) and a 3-5 molar excess of formamide.
-
Heat the reaction mixture to 120-140°C for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium carbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Expected Yield: 40-55%
Step 2: Synthesis of this compound
This protocol is based on general procedures for the chlorination of N-heterocycles.
Materials:
-
Ethyl 4-methyloxazole-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., acetonitrile or chloroform)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or gently heat to 50-60°C if necessary. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the final product.
Expected Yield: 50-70%
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Ethyl 4-methyloxazole-5-carboxylate
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (Formamide:Ester) | 3:1 | 5:1 | 4:1 |
| Temperature (°C) | 120 | 140 | 130 |
| Reaction Time (h) | 6 | 4 | 5 |
| Reported Yield (%) | ~40 | ~49 | ~45 |
Table 2: Chlorination Conditions and Expected Outcomes
| Parameter | Condition A | Condition B |
| Chlorinating Agent | POCl₃ | POCl₃ |
| Equivalents of Agent | 1.2 | 2.0 |
| Temperature (°C) | 0 to RT | 60 |
| Reaction Time (h) | 3 | 2 |
| Expected Outcome | Good yield of desired product | Potential for side product formation |
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Technical Support Center: Purification of Ethyl 2-chloro-4-methyloxazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 2-chloro-4-methyloxazole-5-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials such as ethyl α-chloroacetoacetate and formamide, byproducts from side reactions, or degradation products.[1][2] The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, and elevated temperatures may cause decarboxylation.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To prevent degradation, the compound should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents.[4] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.[3]
Q3: What are the primary safety concerns when handling this compound?
A3: While specific data for this compound is limited, similar chloro-substituted heterocyclic compounds can be irritants. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]
Q4: Can I use techniques other than recrystallization and column chromatography for purification?
A4: While recrystallization and column chromatography are the most common methods, other techniques such as preparative thin-layer chromatography (prep-TLC) for small scales or distillation under reduced pressure (if the compound is thermally stable and has a suitable boiling point) could be considered. Acid-base extraction can also be effective for removing acidic or basic impurities.[7]
Troubleshooting Guide
Recrystallization Issues
Q1: My compound "oils out" instead of crystallizing upon cooling. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, often occurs when the compound's melting point is lower than the boiling point of the solvent or the solution is supersaturated.[8]
-
Troubleshooting Steps:
-
Reheat the Solution: Warm the mixture to redissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[8]
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help slow the cooling rate, which is crucial for forming pure crystals.[8]
-
Scratching: If crystals do not form, gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[8]
-
Seed Crystals: Add a tiny "seed" crystal of the pure compound to induce crystallization if available.[8]
-
Change Solvent System: If the issue persists, the solvent may be unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] Consider a mixed solvent system.
-
Q2: No crystals form even after the solution has cooled and been placed in an ice bath. What is wrong?
A2: This can be due to several factors, most commonly using too much solvent.
-
Troubleshooting Steps:
-
Concentrate the Solution: If you have used too much solvent, carefully evaporate some of it to increase the concentration of your compound and then try cooling again.
-
Induce Crystallization: Try scratching the flask or adding a seed crystal.
-
Check Solvent Choice: The solvent might be too effective at dissolving your compound even at low temperatures. A less polar solvent or a mixed solvent system might be more suitable.[8]
-
Column Chromatography Issues
Q3: How do I choose the right solvent system (eluent) for column chromatography?
A3: The ideal eluent should provide good separation between your product and impurities.
-
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC): Use TLC to test various solvent systems. A good system will result in your product having an Rf value of approximately 0.3-0.4.
-
Start with a Non-polar Solvent: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Common Eluent Systems: For compounds of moderate polarity like this compound, mixtures of hexanes and ethyl acetate are often a good starting point.
-
Q4: My compound is streaking on the TLC plate and the chromatography column. How can I fix this?
A4: Streaking is often caused by the compound being too polar for the chosen eluent, overloading the plate/column, or the presence of acidic/basic impurities.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture.[8]
-
Reduce Sample Load: Ensure you are not applying too much compound to your TLC plate or column.
-
Add a Modifier: For acidic compounds, adding a small amount of acetic acid to the eluent can improve separation. For basic compounds, a small amount of triethylamine can be added.
-
Data Presentation
The following table summarizes hypothetical data from different purification methods for this compound to provide a comparison of their effectiveness.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (mL/g) |
| Recrystallization (Ethanol) | 85 | 98.5 | 75 | 50 |
| Recrystallization (Hexane/EtOAc) | 85 | 99.1 | 68 | 80 |
| Column Chromatography | 85 | >99.5 | 60 | 200 |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general method for the recrystallization of this compound. The choice of solvent may need to be optimized.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or a mixture of hexanes and ethyl acetate) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
-
Prepare the Column: In a fume hood, pack a chromatography column with silica gel using a slurry method with the chosen eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitoring: Monitor the fractions by TLC to determine which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate - High purity | EN [georganics.sk]
- 6. Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate. The information is structured to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
Q2: What are the expected yields for this type of synthesis?
Yields can vary significantly based on the specific reaction conditions and purity of reagents. For the related synthesis of ethyl 4-methyloxazole-5-carboxylate from ethyl α-chloroacetoacetate and formamide, reported yields range from 40% to 49%.[1][2] Optimization of reaction parameters is crucial for maximizing the yield.
Q3: How can I confirm the identity and purity of the final product?
A combination of spectroscopic and chromatographic techniques is recommended for product characterization and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying characteristic peaks for the ethyl ester, methyl group, and the oxazole ring protons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and identify any potential impurities.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the ester carbonyl and the C-Cl bond.
Troubleshooting Guide
This guide addresses potential issues encountered during the synthesis, their probable causes, and suggested solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC to ensure completion.- Consider increasing the reaction time or temperature, if appropriate for the stability of the reactants and products. |
| Poor quality of reagents | - Use high-purity, dry starting materials and solvents, as impurities can interfere with the reaction.[1]- Verify the activity of reagents, as some may degrade over time. | |
| Product decomposition | - If the product is sensitive, explore milder reaction conditions (e.g., lower temperature).- Ensure that the work-up procedure is not causing decomposition. Some oxazoles are sensitive to strong acids or bases.[1] | |
| Presence of Impurities in the Final Product | Unreacted starting materials | - Optimize the stoichiometry of the reactants.- Ensure the reaction goes to completion.- Purify the crude product using column chromatography or recrystallization. |
| Formation of side products | - Adjust reaction conditions (temperature, solvent, catalyst) to minimize side reactions.- Investigate alternative synthetic routes that may offer higher selectivity. | |
| Hydrolysis of the ester or chloro group | - Use anhydrous conditions and aprotic solvents.- Avoid exposure to moisture during the reaction and work-up. | |
| Formation of Regioisomers | Lack of regioselectivity in the cyclization step | - The choice of solvent, temperature, and catalyst can influence regioselectivity. A thorough optimization of these parameters may be necessary to favor the desired isomer.[1] |
Experimental Protocols
The following is a hypothetical, generalized protocol for the synthesis of Ethyl 4-methyloxazole-5-carboxylate, which can be adapted and optimized for the synthesis of the 2-chloro derivative.
Synthesis of Ethyl 4-methyloxazole-5-carboxylate [2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl α-chloroacetoacetate (1.0 equivalent) and an excess of formamide (2.0-10.0 equivalents).
-
Reaction: Heat the mixture to 120-150°C for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ice-cold 1N aqueous potassium carbonate solution to the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., methylene chloride or benzene).
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 4-methyloxazole-5-carboxylate.
-
Note: For the synthesis of this compound, a subsequent chlorination step would be necessary. This could potentially be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The conditions for this chlorination step would need to be carefully optimized.
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: Potential side reactions leading to product impurities.
References
Overcoming low reactivity of the chloro group in Ethyl 2-chloro-4-methyloxazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-4-methyloxazole-5-carboxylate. The focus is on overcoming the low reactivity of the C2-chloro group in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is the chloro group at the C2 position of this compound generally unreactive?
A1: The low reactivity of the 2-chloro group on the oxazole ring is attributed to several factors. The oxazole ring is electron-rich, which disfavors classical nucleophilic aromatic substitution (SNAr) pathways that typically require an electron-deficient aromatic system. Furthermore, the lone pairs on the ring nitrogen and oxygen atoms can repel an incoming nucleophile. While SNAr reactions can occur at the C2 position, they often require harsh conditions or highly activated nucleophiles.[1][2] For these reasons, palladium-catalyzed cross-coupling reactions are generally more effective for the functionalization of this position.
Q2: What are the most common and effective methods to functionalize the C2 position of this compound?
A2: Palladium-catalyzed cross-coupling reactions are the most prevalent and effective methods for derivatizing the C2 position. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[3]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.
These methods offer broad substrate scope and milder reaction conditions compared to traditional SNAr.[4]
Q3: Can I achieve nucleophilic aromatic substitution (SNAr) at the C2 position?
A3: While challenging, SNAr is possible. Success often depends on using strong nucleophiles and/or high temperatures. The electron-withdrawing nature of the ester group at C5 provides some activation, but it is often insufficient for facile substitution. Ring-opening of the oxazole ring can be a significant side reaction under harsh basic or nucleophilic conditions.
Q4: What are common side reactions to be aware of when working with this compound in cross-coupling reactions?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or terminal alkyne (in Sonogashira coupling). This is often promoted by the presence of oxygen.
-
Protodeboronation: In Suzuki coupling, the boronic acid is replaced by a hydrogen atom, leading to the formation of the dehalogenated starting material.
-
Hydrodehalogenation: Replacement of the chloro group with a hydrogen atom, which can be a side reaction in various palladium-catalyzed reactions.
-
Catalyst Deactivation: The nitrogen atom of the oxazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of an appropriate ligand is crucial to mitigate this.
Troubleshooting Guides
Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Recommendation |
| Low Catalyst Activity | Switch to a more active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos). For chloroarenes, catalyst systems that are efficient for C-Cl bond activation are essential. |
| Ineffective Base | Use a strong, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be critical, and screening may be necessary. |
| Poor Solvent Choice | A mixture of an aprotic solvent and water (e.g., dioxane/water, toluene/water, or THF/water) is often optimal. Ensure solvents are properly degassed to prevent catalyst oxidation. |
| Low Reaction Temperature | Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be effective for accelerating the reaction. |
| Boronic Acid Instability | Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable and less prone to protodeboronation. |
Low or No Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Recommendation |
| Insufficiently Active Catalyst | Employ a palladium catalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) known to be effective for the amination of aryl chlorides.[2] |
| Inappropriate Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like K₂CO₃ may result in low reactivity.[1] |
| Solvent Issues | Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally preferred. Ensure the solvent is thoroughly degassed. |
| Sterically Hindered Amine | For bulky amines, ligands with greater steric bulk may be necessary to promote reductive elimination. |
| Substrate Decomposition | The ester functionality may be sensitive to the strong base at elevated temperatures. Monitor for potential hydrolysis or other decomposition pathways. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) followed by the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., RuPhos, 4 mol%), and base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Improving the stability of Ethyl 2-chloro-4-methyloxazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-4-methyloxazole-5-carboxylate. The information is designed to help identify and resolve common stability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a gradual decrease in the purity of my this compound sample over time, even when stored. What could be the cause?
A1: Gradual degradation of the compound can occur due to several factors, even under standard storage conditions. The primary suspects are hydrolysis of the ester functional group and slow reaction with atmospheric moisture. Ensure the compound is stored in a tightly sealed container with a desiccant. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended.
Q2: My reaction yield is consistently lower than expected when using this compound. Could the starting material be degrading during the reaction?
A2: Yes, the reaction conditions themselves can lead to the degradation of this compound. The stability of the compound is sensitive to pH, temperature, and the presence of nucleophiles.
-
pH: Both acidic and basic conditions can promote the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The oxazole ring itself can also be susceptible to opening under strong acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate decomposition. Consider running your reaction at the lowest effective temperature.
-
Nucleophiles: The 2-chloro position on the oxazole ring is susceptible to nucleophilic substitution. If your reaction mixture contains strong nucleophiles, they may be reacting with your starting material.
Q3: I have noticed an unexpected peak in my HPLC analysis of a reaction mixture containing this compound. What could this impurity be?
A3: An unexpected peak could be a degradation product. The most common degradation pathways include:
-
Hydrolysis Product: The corresponding carboxylic acid resulting from the hydrolysis of the ethyl ester.
-
Nucleophilic Substitution Product: If your reaction involves nucleophiles, the peak could correspond to the product of the displacement of the 2-chloro group.
-
Ring-Opened Product: Under harsh conditions, the oxazole ring can cleave, leading to various acyclic impurities.
To identify the impurity, consider techniques such as LC-MS to obtain the molecular weight of the unknown peak and NMR spectroscopy for structural elucidation.
Q4: How can I improve the stability of this compound in my experimental setup?
A4: To enhance the stability of the compound during your experiments, consider the following:
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Control pH: Use buffered solutions to maintain a neutral pH if your reaction conditions allow.
-
Minimize Water: Use anhydrous solvents and handle the compound in a dry atmosphere (e.g., under a nitrogen blanket or in a glovebox).
-
Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate.
-
Protecting Groups: If the ester or the chloro-group is not the reactive site for your desired transformation, consider if a protecting group strategy is feasible, though this adds synthetic steps.
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate its potential degradation profile.
| Condition | Temperature (°C) | Duration (hours) | Purity Decrease (%) | Major Degradation Product |
| Aqueous Buffer | ||||
| pH 4 | 25 | 24 | ~5% | 2-chloro-4-methyloxazole-5-carboxylic acid |
| pH 7 | 25 | 24 | <1% | - |
| pH 9 | 25 | 24 | ~8% | 2-chloro-4-methyloxazole-5-carboxylic acid |
| Solvent with Nucleophile | ||||
| 1M NH3 in Methanol | 25 | 6 | ~30% | Ethyl 2-amino-4-methyloxazole-5-carboxylate |
| Thermal Stress | ||||
| Solid State | 50 | 72 | ~2% | Undetermined |
| In Toluene | 80 | 24 | ~10% | Multiple minor products |
| Photostability | ||||
| UV light (365 nm) | 25 | 8 | ~15% | Complex mixture of products |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation pathways and the stability-indicating nature of the analytical method.
-
Acidic Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1 M HCl. Heat at 60°C for 4 hours.
-
Basic Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound in acetonitrile to UV light (e.g., 254 nm or 365 nm) for 24 hours.
-
Analysis: Analyze all samples by the HPLC method described in Protocol 1. Compare the chromatograms to a control sample to identify degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for monitoring compound stability during an experiment.
Technical Support Center: Ethyl 2-chloro-4-methyloxazole-5-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-4-methyloxazole-5-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution at the C2 position of the oxazole ring is a key transformation for this substrate, allowing for the introduction of a variety of functional groups.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in SNAr reactions with this compound can stem from several factors. The electron-withdrawing nature of the ester and the oxazole ring itself activates the C2 position for nucleophilic attack, but issues can still arise.
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Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the chloride.
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Solution: If using a neutral nucleophile (e.g., an alcohol or amine), consider adding a base to deprotonate it in situ, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (TEA).
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Steric Hindrance: A bulky nucleophile or substitution at the 3-position of the oxazole ring can sterically hinder the approach to the C2 carbon.
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Solution: If possible, consider using a less sterically hindered nucleophile. Increasing the reaction temperature can also help overcome the activation energy barrier.
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Inappropriate Solvent: The choice of solvent is crucial for SNAr reactions.
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Solution: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.
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Low Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.
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Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.
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Q2: I am observing the formation of multiple byproducts in my SNAr reaction. What are they and how can I minimize them?
A2: Side reactions can compete with the desired SNAr pathway, leading to a complex product mixture.
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Hydrolysis of the Ester: Under basic or acidic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
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Solution: Use anhydrous conditions and a non-nucleophilic base if possible. If the nucleophile is a base, use it in a stoichiometric amount. If hydrolysis is unavoidable, the resulting carboxylic acid can be re-esterified or used in subsequent steps.
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Ring Opening of the Oxazole: Strong nucleophiles or harsh basic conditions can lead to the cleavage of the oxazole ring.
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Solution: Employ milder reaction conditions, such as a weaker base or lower temperature. Monitor the reaction progress closely to avoid prolonged reaction times.
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Di-substitution or Polysubstitution: If the nucleophile has multiple reactive sites, or if the product can react further, multiple substitutions can occur.
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Solution: Use a protecting group strategy for the nucleophile if necessary. Control the stoichiometry of the reactants carefully.
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Data Presentation: Typical Conditions for SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 - 120 | 12 - 24 | 70 - 90 |
| Thiophenol | TEA | DMSO | 60 - 100 | 8 - 16 | 80 - 95 |
| Primary Amine | K₂CO₃ | DMF | 100 - 140 | 12 - 24 | 60 - 85 |
| Secondary Amine | DIPEA | MeCN | 80 - 120 | 16 - 30 | 50 - 80 |
| Methoxide | NaH | THF | 25 - 60 | 4 - 8 | 85 - 95 |
Note: These are generalized conditions and yields. Optimization for specific substrates is highly recommended.
Experimental Protocol: Synthesis of Ethyl 2-phenoxy-4-methyloxazole-5-carboxylate
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To a stirred solution of this compound (1.0 eq) and phenol (1.1 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).
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Heat the reaction mixture to 100 °C under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Logical Workflow for Troubleshooting SNAr Reactions
II. Amidation Reactions
The ester group at the C5 position can be converted to an amide, which is a common modification in drug discovery. This can be achieved either by direct aminolysis of the ester or by a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling.
Frequently Asked Questions (FAQs)
Q1: My direct aminolysis of the ester is very slow or not proceeding. What can I do?
A1: Direct aminolysis of esters is often challenging and requires forcing conditions.
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Low Amine Nucleophilicity: The amine may not be nucleophilic enough to attack the ester carbonyl.
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Solution: Consider using a more nucleophilic amine or adding a Lewis acid catalyst (e.g., Ti(OiPr)₄, Sc(OTf)₃) to activate the ester. Alternatively, the two-step hydrolysis-amidation sequence is often more reliable.
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High Temperatures Leading to Decomposition: The required high temperatures for aminolysis can lead to decomposition of the starting material or product.
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Solution: Carefully control the temperature and reaction time. If decomposition is observed, switch to the two-step procedure.
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Q2: I have hydrolyzed the ester to the carboxylic acid, but the subsequent amide coupling is giving a low yield. What are the common issues?
A2: Low yields in amide coupling reactions often point to issues with the coupling reagents or reaction conditions.
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Ineffective Coupling Reagent: The chosen coupling reagent may not be suitable for your specific substrates.
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Solution: Screen a variety of common coupling reagents such as HATU, HBTU, EDC/HOBt, or T3P.
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Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material.
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Solution: Ensure all reagents and solvents are anhydrous. The use of molecular sieves can also be beneficial.
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Base Incompatibility: The choice and amount of base are critical.
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Solution: Use a non-nucleophilic organic base like DIPEA or N-methylmorpholine (NMM). The amount of base should be sufficient to neutralize any acid formed during the reaction and to deprotonate the amine if it is used as a salt.
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Data Presentation: Comparison of Amidation Methods
| Method | Amine | Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Direct Aminolysis | Primary Amine | None | None | Sealed Tube | 120 - 160 | 20 - 50 |
| Two-Step (Coupling) | Primary Amine | HATU | DIPEA | DMF | 25 | 70 - 95 |
| Two-Step (Coupling) | Secondary Amine | HBTU | NMM | DCM | 25 | 60 - 90 |
Experimental Protocol: Two-Step Amidation via Carboxylic Acid
Step 1: Hydrolysis
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Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).
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Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
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Acidify the reaction mixture with 1N HCl to pH ~3.
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Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to obtain 2-chloro-4-methyloxazole-5-carboxylic acid.
Step 2: Amide Coupling
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To a solution of 2-chloro-4-methyloxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
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Stir the mixture at room temperature for 15 minutes.
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Add the desired amine (1.2 eq) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
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Quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over sodium sulfate, and concentrate.
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Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Amidation Troubleshooting
III. Suzuki Coupling Reactions
The chloro group at the C2 position can be replaced with an aryl or heteroaryl group via a palladium-catalyzed Suzuki coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is not working. What are the key parameters to check?
A1: Suzuki couplings of chloro-heterocycles can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.
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Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical.
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Solution: For chloro-heterocycles, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step. Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Pre-formed palladium-ligand complexes can also be effective.
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Base Selection: The base plays a crucial role in the transmetalation step.
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Solution: A variety of bases can be screened, including K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be solvent and substrate-dependent.
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Solvent System: The solvent needs to be compatible with the catalyst, base, and substrates.
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Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used. The aqueous phase is necessary for the activity of many inorganic bases.
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Reaction Temperature: Higher temperatures are often needed to promote the oxidative addition of the C-Cl bond.
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Solution: Run the reaction at elevated temperatures (e.g., 80-120 °C), potentially using microwave irradiation to shorten reaction times.
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Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.
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Inadequate Degassing: Oxygen can interfere with the catalytic cycle and promote homocoupling.
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Solution: Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst. Repeating the vacuum/backfill cycle several times is also effective.
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Slow Oxidative Addition: If the oxidative addition of the chloro-oxazole is slow, the boronic acid has more time to undergo homocoupling.
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Solution: Use a more active catalyst system (see Q1) to accelerate the oxidative addition step.
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Data Presentation: Catalyst/Ligand Screening for Suzuki Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | < 20 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 70 - 90 |
| PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 90 | 60 - 85 | |
| [Pd(SPhos)Cl]₂ | K₃PO₄ | Dioxane/H₂O | 100 | 75 - 95 |
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
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To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).
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Seal the flask, evacuate, and backfill with argon (repeat three times).
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Add degassed dioxane and water (e.g., 4:1 v/v, 0.1 M).
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Heat the reaction mixture to 100 °C and stir vigorously.
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Monitor the reaction by LC-MS.
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Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Wash the filtrate with water and brine, dry the organic layer, and concentrate.
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Purify the crude product by column chromatography.
Experimental Workflow for Suzuki Coupling Optimization
IV. Ester Hydrolysis
Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-chloro-4-methyloxazole-5-carboxylic acid, is a common transformation to enable further modifications, such as amidation.
Frequently Asked Questions (FAQs)
Q1: What are the best conditions for hydrolyzing the ethyl ester without affecting the chloro substituent?
A1: The chloro group at the C2 position is susceptible to nucleophilic attack, especially under harsh basic conditions. Therefore, milder hydrolysis conditions are recommended.
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Base-Catalyzed Hydrolysis:
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Solution: Use a mild base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. LiOH is often effective at lower temperatures, minimizing the risk of SNAr. Monitor the reaction closely to avoid prolonged exposure to the base.
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Acid-Catalyzed Hydrolysis:
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Solution: While possible, acid-catalyzed hydrolysis typically requires heating, which can also lead to side reactions. If this method is chosen, use a moderate acid concentration (e.g., 1-3 M HCl) and carefully control the temperature.
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Q2: My hydrolysis reaction is incomplete. What should I do?
A2: Incomplete hydrolysis can be due to insufficient reaction time, temperature, or reagent concentration.
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Solution: First, try extending the reaction time at the current temperature. If the reaction remains stalled, a slight increase in temperature or the addition of more base/acid may be necessary. However, be mindful of the potential for side reactions. Using a co-solvent like THF or methanol can improve the solubility of the starting material and facilitate the reaction.
Experimental Protocol: Base-Catalyzed Hydrolysis
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Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.
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Add LiOH·H₂O (2.0 eq) and stir at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully acidify the reaction mixture to pH 2-3 with 1N HCl.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.
This guide provides a starting point for troubleshooting common reactions involving this compound. For specific and complex issues, further investigation and consultation of the primary literature are recommended.
Technical Support Center: Alternative Synthetic Routes to Ethyl 2-chloro-4-methyloxazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate, a key intermediate for researchers, scientists, and drug development professionals. This guide details two primary alternative synthetic strategies, offering in-depth experimental protocols and solutions to common issues encountered during synthesis.
Alternative Route 1: Direct C-H Chlorination of Ethyl 4-methyloxazole-5-carboxylate
This approach involves the initial synthesis of the oxazole core followed by direct chlorination at the 2-position. While this route is linear, the key challenge lies in the selective chlorination without inducing ring-opening, as the C2 proton of an oxazole is acidic and susceptible to deprotonation under basic conditions, which can lead to ring cleavage.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the precursor, Ethyl 4-methyloxazole-5-carboxylate?
A1: The most widely reported method is the condensation of ethyl α-chloroacetoacetate with an excess of formamide. This reaction is typically heated to drive the cyclization and formation of the oxazole ring.
Q2: I am getting low yields for the synthesis of Ethyl 4-methyloxazole-5-carboxylate. What are the critical parameters to optimize?
A2: Low yields can often be attributed to incomplete reaction, side reactions, or product degradation. Key parameters to optimize include the molar ratio of formamide to the ester (a larger excess of formamide is generally favorable), reaction temperature, and reaction time. It is also crucial to ensure the starting materials are pure and dry.
Q3: During the chlorination of the oxazole, I am observing the formation of multiple byproducts and degradation of my starting material. What is happening?
A3: The oxazole ring is sensitive to both strongly acidic and basic conditions, which can lead to hydrolysis and ring-opening.[1] The C2 position is particularly susceptible. Using a mild electrophilic chlorinating agent under neutral or weakly acidic conditions is crucial. N-Chlorosuccinimide (NCS) is a common choice for chlorination of electron-rich heterocycles.[3]
Q4: How can I monitor the progress of the chlorination reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A successful reaction will show the consumption of the starting oxazole and the appearance of a new spot corresponding to the chlorinated product.
Troubleshooting Guide: Direct C-H Chlorination
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion to Product | 1. Insufficient reactivity of the chlorinating agent. 2. Reaction temperature is too low. 3. Deactivation of the catalyst (if used). | 1. Consider a more reactive chlorinating agent like Palau'chlor or 1-chloro-1,2-benziodoxol-3-one. 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Ensure the catalyst is fresh and the reaction is performed under anhydrous conditions. |
| Formation of Multiple Products | 1. Ring-opening of the oxazole. 2. Over-chlorination or chlorination at other positions. 3. Side reactions involving the ester or methyl group. | 1. Use a milder chlorinating agent and strictly neutral conditions. Avoid strong acids or bases. 2. Use stoichiometric amounts of the chlorinating agent and monitor the reaction closely to stop it upon completion. 3. While less likely, consider protecting sensitive functional groups if side reactions are confirmed. |
| Product Degradation During Work-up or Purification | 1. Presence of acid or base during aqueous work-up. 2. Use of acidic silica gel for chromatography. | 1. Neutralize the reaction mixture carefully before work-up. Use a buffered wash if necessary. 2. Use deactivated (neutral) silica gel for column chromatography. |
Experimental Protocols
Protocol 1.1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl α-chloroacetoacetate (1.0 eq) and formamide (5.0-10.0 eq).
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Reaction: Heat the mixture to 120-150°C and stir for 4-12 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Add ice-cold 1N aqueous potassium carbonate solution and extract the product with an organic solvent (e.g., methylene chloride or benzene).
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 1.2: C2-Chlorination using N-Chlorosuccinimide (NCS)
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Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
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Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise to the solution at room temperature.
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Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-60°C) for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on neutral silica gel.
Quantitative Data Summary
| Reaction Step | Reactants | Reagents/Solvents | Temp (°C) | Time (h) | Yield (%) |
| Oxazole Formation | Ethyl α-chloroacetoacetate, Formamide | - | 120-150 | 4-12 | 40-60 |
| C2-Chlorination | Ethyl 4-methyloxazole-5-carboxylate | NCS, Acetonitrile | 25-60 | 2-24 | 50-70 (Estimated) |
Workflow Diagram
Caption: Synthetic workflow for the direct C-H chlorination route.
Alternative Route 2: Deaminative Chlorination of Ethyl 2-amino-4-methyloxazole-5-carboxylate
This strategy involves the synthesis of a 2-amino-oxazole precursor, followed by a deaminative chlorination reaction. This route can offer high selectivity for the 2-position and may be more tolerant of other functional groups.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: How can I synthesize the Ethyl 2-amino-4-methyloxazole-5-carboxylate precursor?
A1: A plausible route involves the reaction of ethyl 2-cyano-3-oxobutanoate with hydroxylamine to form an oxime, followed by cyclization. Alternatively, a Hantzsch-type synthesis from ethyl 2-chloroacetoacetate and urea or a urea equivalent could be explored.
Q2: The deaminative chlorination protocol uses a pyrylium reagent. Is this reagent commercially available?
A2: Yes, 2,4,6-triphenylpyrylium tetrafluoroborate is a common pyrylium salt that is commercially available and often used in such transformations.
Q3: What are the advantages of the deaminative chlorination approach?
A3: This method offers excellent regioselectivity for the 2-position, as the transformation specifically targets the amino group. It is also reported to have a broad functional group tolerance, making it suitable for complex molecules.
Q4: Are there any specific safety precautions for the deaminative chlorination reaction?
A4: The reaction is typically carried out at elevated temperatures in a sealed tube, so appropriate pressure-rated glassware and safety shielding should be used. As with all chemical reactions, it should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting Guide: Deaminative Chlorination
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Formation of the 2-Aminooxazole Precursor | 1. Inefficient cyclization. 2. Suboptimal reaction conditions. | 1. Screen different cyclization conditions (e.g., catalysts, solvents, temperatures). 2. Ensure starting materials are pure and the reaction is run under the recommended conditions. |
| Low Yield in the Deaminative Chlorination Step | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Inefficient formation of the pyridinium intermediate. | 1. Increase the reaction time or temperature. 2. Ensure an inert atmosphere and anhydrous conditions. 3. Use a freshly opened or purified pyrylium reagent. |
| Formation of Unwanted Side Products | 1. Side reactions of the pyrylium salt. 2. Reaction with residual water. | 1. Ensure the stoichiometry of the reagents is correct. 2. Use anhydrous solvents and reagents. |
Experimental Protocols
Protocol 2.1: Synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate (Proposed)
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Reaction Setup: In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and urea (1.5 eq) in a suitable solvent such as ethanol.
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Reaction: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
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Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 2.2: Deaminative Chlorination
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Reaction Setup: In a screw-capped tube, combine Ethyl 2-amino-4-methyloxazole-5-carboxylate (1.0 eq), 2,4,6-triphenylpyrylium tetrafluoroborate (1.5 eq), and a chloride source such as magnesium chloride (2.0 eq).
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Solvent Addition: Add anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).
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Reaction: Seal the tube and stir the mixture at 120°C for 16 hours.
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Work-up: Cool the reaction to room temperature and partition the mixture between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data Summary
| Reaction Step | Reactants | Reagents/Solvents | Temp (°C) | Time (h) | Yield (%) |
| 2-Aminooxazole Formation (Proposed) | Ethyl 2-chloroacetoacetate, Urea | Ethanol | Reflux | 6-12 | 40-70 (Estimated) |
| Deaminative Chlorination | Ethyl 2-amino-4-methyloxazole-5-carboxylate | Pyrylium salt, MgCl₂, Acetonitrile | 120 | 16 | 60-80 (Estimated) |
Workflow Diagram
Caption: Synthetic workflow for the deaminative chlorination route.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deaminative chlorination of aminoheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in Ethyl 2-chloro-4-methyloxazole-5-carboxylate Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and analyzing byproducts encountered during the synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound and where can byproducts form?
The synthesis of this compound typically proceeds through a multi-step process. A common route involves the initial formation of a 2-hydroxyoxazole intermediate, followed by a chlorination step. Byproducts can arise at each stage, particularly during the critical chlorination of the oxazole ring.
Q2: We are observing a significant amount of an impurity with a higher molecular weight than the desired product. What could it be?
A higher molecular weight impurity could be a dimer or an oligomer. These can form through intermolecular reactions of the starting materials or the product, especially at elevated temperatures or in the presence of certain catalysts. Another possibility is the formation of a phosphate ester byproduct if phosphoryl chloride (POCl3) is used as the chlorinating agent and reacts with any residual hydroxyl groups.
Q3: Our final product seems to be degrading upon storage or during workup. What is the likely cause?
This compound can be susceptible to hydrolysis, especially in the presence of moisture, acids, or bases.[1] The chloro group at the 2-position can be displaced by water, leading to the formation of the corresponding 2-hydroxyoxazole. It is crucial to use anhydrous solvents and reagents and to control the pH during workup and purification.[1]
Q4: We are seeing multiple spots on our Thin Layer Chromatography (TLC) plate with similar polarities. How can we differentiate them?
When multiple byproducts with similar polarities are present, TLC alone may not be sufficient for identification. It is recommended to use a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) for separation and molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of the isolated impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and provides potential causes and solutions.
Issue 1: Presence of Unreacted Starting Material (Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate)
| Potential Cause | Suggested Solution |
| Incomplete Chlorination: The reaction may not have gone to completion due to insufficient chlorinating agent, low reaction temperature, or short reaction time. | - Increase the equivalents of the chlorinating agent (e.g., POCl3) incrementally. - Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. - Extend the reaction time. |
| Poor Quality of Chlorinating Agent: The chlorinating agent may have degraded due to improper storage. | - Use a fresh, unopened bottle of the chlorinating agent. - Consider purifying the chlorinating agent before use. |
| Presence of Moisture: Trace amounts of water can quench the chlorinating agent. | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Over-chlorinated Byproducts
| Potential Cause | Suggested Solution |
| Excess Chlorinating Agent: Using a large excess of the chlorinating agent can lead to further chlorination, for example, at the 4-methyl group. | - Carefully control the stoichiometry of the chlorinating agent. - Add the chlorinating agent dropwise to the reaction mixture to avoid localized high concentrations. |
| High Reaction Temperature: Elevated temperatures can promote less selective chlorination reactions. | - Perform the reaction at the lowest effective temperature. - Consider using a milder chlorinating agent. |
Issue 3: Formation of Dimer or Oligomeric Byproducts
| Potential Cause | Suggested Solution |
| High Concentration: Running the reaction at a high concentration can favor intermolecular reactions. | - Dilute the reaction mixture with an appropriate anhydrous solvent. |
| Prolonged Reaction Time at High Temperature: Extended heating can promote side reactions leading to polymerization. | - Optimize the reaction time to achieve maximum conversion of the starting material while minimizing byproduct formation. |
Issue 4: Presence of Hydrolyzed Product (Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate) in the Final Product
| Potential Cause | Suggested Solution |
| Exposure to Moisture During Workup or Purification: The chloro-oxazole is sensitive to hydrolysis. | - Use anhydrous solvents for extraction and chromatography. - Minimize the exposure of the product to aqueous solutions. - If an aqueous wash is necessary, use brine and quickly separate the layers. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. |
| Acidic or Basic Conditions: Hydrolysis can be catalyzed by acids or bases.[1] | - Neutralize the reaction mixture carefully before workup. - Use a neutral or slightly acidic mobile phase for column chromatography. |
Summary of Potential Byproducts
| Byproduct | Potential Cause of Formation | Analytical Characterization Notes |
| Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate | Incomplete chlorination or hydrolysis of the product. | Lower Rf on TLC than the product. Can be identified by the absence of the chloro- signal and the presence of a hydroxyl proton in NMR. |
| Ethyl 2,4-di(chloromethyl)oxazole-5-carboxylate | Over-chlorination with excess chlorinating agent. | Higher molecular weight in MS. Characteristic changes in the proton and carbon NMR spectra of the methyl group. |
| Dimer/Oligomers | High reaction concentration or temperature. | Significantly higher molecular weight in MS. Complex NMR spectra. |
| Phosphate esters | Reaction of hydroxyl groups with POCl3. | Presence of a phosphorus signal in 31P NMR. Characteristic shifts in 1H and 13C NMR. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Byproduct Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dilute the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
1H NMR: Dissolve the isolated byproduct in a deuterated solvent (e.g., CDCl3, DMSO-d6). Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the protons.
-
13C NMR: Acquire a carbon NMR spectrum to determine the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, which is crucial for unambiguously determining the structure of unknown byproducts.
-
31P NMR: If POCl3 is used as a reagent, acquiring a phosphorus NMR spectrum can help identify any phosphorus-containing byproducts.
Visualizing Reaction Pathways and Workflows
Caption: Potential byproduct formation pathways in the synthesis of this compound.
Caption: A typical workflow for the analysis and troubleshooting of byproducts in chemical synthesis.
References
Technical Support Center: Catalyst Selection for Reactions with Ethyl 2-chloro-4-methyloxazole-5-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-4-methyloxazole-5-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during catalytic cross-coupling reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving low yields?
Failure or low yields in cross-coupling reactions with this substrate can stem from several factors. The 2-chloro-oxazole system presents unique challenges due to the electron-withdrawing nature of the oxazole ring and the ester group, which can affect the reactivity of the C-Cl bond. Additionally, the nitrogen and oxygen atoms in the oxazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Key areas to investigate include the choice of catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature.
Q2: Which type of palladium catalyst system is most effective for this substrate?
For challenging substrates like heteroaryl chlorides, highly active catalyst systems are generally required. Standard catalysts such as Pd(PPh₃)₄ may not be effective. It is recommended to use catalyst systems composed of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand. Ligands from the Buchwald and Hartwig groups, such as XPhos, SPhos, and BrettPhos, are often excellent choices as they can promote the challenging oxidative addition step and stabilize the catalytic species.[1]
Q3: How do I choose the appropriate base for my reaction?
The choice of base is critical and can significantly influence the reaction outcome. For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often necessary.[2] The optimal base will depend on the specific reaction type and the nature of the coupling partners. It is often beneficial to screen a few different bases to find the most effective one for your system.
Q4: What are the common side reactions to look out for?
Several side reactions can compete with the desired cross-coupling. Hydrodehalogenation , where the chloro group is replaced by a hydrogen atom, can occur, especially at higher temperatures or in the presence of protic impurities. Homocoupling of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) can also be a significant byproduct. Careful control of reaction conditions and thorough degassing of the reaction mixture can help to minimize these side reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System | Switch to a more active ligand such as XPhos, SPhos, or a related biarylphosphine ligand. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Ineffective Base | Screen different bases. K₃PO₄ is often a good starting point for challenging couplings. Ensure the base is finely powdered and anhydrous. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields for sluggish reactions. |
| Solvent Issues | Ensure the use of anhydrous, degassed solvents. Common choices include toluene, dioxane, and DMF. A co-solvent like water may be necessary for some boronic acids. |
| Boronic Acid Decomposition | Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester). |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship for Troubleshooting Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination
Issue: Incomplete Conversion or Catalyst Deactivation
| Potential Cause | Troubleshooting Steps |
| Insufficiently Active Catalyst | Employ bulky, electron-rich ligands like BrettPhos, RuPhos, or Josiphos-type ligands, which are known to be effective for heteroaryl chlorides. |
| Base Incompatibility | Strong bases like NaOtBu or K₂CO₃ are often required. If the substrate is base-sensitive, consider a milder base like Cs₂CO₃, but a more active catalyst may be needed. |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. For less reactive amines, higher temperatures and more active catalyst systems may be necessary. |
| Catalyst Inhibition | The oxazole nitrogen can coordinate to the palladium center. Using a more sterically hindered ligand can sometimes mitigate this issue. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), the base (e.g., NaOtBu, 1.5-2.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BrettPhos, 2-4 mol%) in a dry reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., toluene or THF).
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
Issue: Low Yield and/or Homocoupling of the Alkyne
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | While Pd(PPh₃)₂Cl₂ is common, more active catalysts may be needed. Consider using a palladium precursor with a phosphine ligand. A copper(I) co-catalyst (e.g., CuI) is typically required. |
| Base Selection | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used and often acts as the solvent as well. |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction. Ensure the reaction is performed under strictly anaerobic conditions to minimize this pathway. Running the reaction at lower temperatures can also help. |
| Solvent Effects | Solvents like DMF, THF, or acetonitrile can be used. The choice of solvent can influence the solubility of the reactants and the reaction rate. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-2 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Workflow for Optimizing Sonogashira Coupling
Caption: A general workflow for performing and optimizing Sonogashira coupling reactions.
Heck Reaction
Issue: Low Reactivity and Poor Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Substrate | As a heteroaryl chloride, high temperatures (100-140 °C) are often necessary. Consider using a more reactive palladium source like a palladacycle catalyst. |
| Base Choice | A variety of organic and inorganic bases can be used. Triethylamine, potassium carbonate, and sodium acetate are common choices. The base is crucial for regenerating the active catalyst. |
| Ligand Effects | While some Heck reactions are performed "ligand-free" (often with a phosphine oxide acting as the true ligand), phosphine ligands can improve catalyst stability and activity. |
| Regioselectivity | With unsymmetrical alkenes, a mixture of regioisomers can be formed. The regioselectivity is influenced by both electronic and steric factors of the alkene and the catalyst system. |
Experimental Protocol: General Procedure for Heck Reaction
-
In a pressure tube or sealed vial, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., K₂CO₃ or Et₃N, 1.5-2.5 equiv.). A phosphine ligand can also be added if desired.
-
Add a high-boiling polar aprotic solvent such as DMF, NMP, or DMA.
-
Seal the vessel and heat to 100-140 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 2-halo-4-methyloxazole-5-carboxylates in Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of Ethyl 2-chloro-4-methyloxazole-5-carboxylate and its bromo- and iodo-analogs in key synthetic transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr).
The halo-oxazole scaffold is a valuable synthon in medicinal chemistry. The ability to selectively functionalize the C2-position through cross-coupling or nucleophilic substitution reactions opens a gateway to a diverse range of molecular architectures. The choice of the halogen substituent (Cl, Br, or I) at this position significantly impacts the substrate's reactivity, influencing reaction conditions, yields, and overall synthetic strategy.
This guide presents a data-driven comparison of the reactivity of this compound, Ethyl 2-bromo-4-methyloxazole-5-carboxylate, and Ethyl 2-iodo-4-methyloxazole-5-carboxylate. The information is supported by established principles of organic chemistry and representative experimental data to inform substrate selection and reaction optimization.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of the C2-halogenated oxazole core is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The generally accepted trend for halide reactivity is I > Br > Cl . This trend is a consequence of the weaker C-I bond, which facilitates a more rapid oxidative addition to the palladium(0) catalyst, often the rate-determining step in the catalytic cycle.
Consequently, Ethyl 2-iodo-4-methyloxazole-5-carboxylate is expected to be the most reactive of the three congeners, often affording high yields under milder conditions and shorter reaction times. Conversely, this compound is the least reactive, typically requiring more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands.
For nucleophilic aromatic substitution (SNAr), the reactivity trend is reversed, with the chloro-substituted oxazole being the most reactive due to the higher electronegativity of chlorine, which renders the C2 position more electrophilic.
Quantitative Reactivity Comparison
The following tables summarize the expected relative reactivity and representative yields for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, and nucleophilic aromatic substitution. These values are based on established chemical principles and data from analogous heterocyclic systems.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Halo-oxazole | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Ethyl 2-iodo-4-methyloxazole-5-carboxylate | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 2-4 | 85-95 |
| Ethyl 2-bromo-4-methyloxazole-5-carboxylate | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 6-12 | 75-85 |
| This compound | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 18-24 | 60-75 |
Table 2: Heck Reaction with Styrene
| Halo-oxazole | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Ethyl 2-iodo-4-methyloxazole-5-carboxylate | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 80 | 4-8 | 80-90 |
| Ethyl 2-bromo-4-methyloxazole-5-carboxylate | Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%) | Et₃N | DMF | 100 | 12-18 | 70-80 |
| This compound | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₂CO₃ | Dioxane | 120 | 24-36 | 50-65 |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Halo-oxazole | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Ethyl 2-iodo-4-methyloxazole-5-carboxylate | Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%) | NaOtBu | Toluene | 80 | 2-6 | 85-95 |
| Ethyl 2-bromo-4-methyloxazole-5-carboxylate | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Toluene | 100 | 8-16 | 75-90 |
| This compound | Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%) | LHMDS | Dioxane | 110 | 18-24 | 65-80 |
Table 4: Nucleophilic Aromatic Substitution with Piperidine
| Halo-oxazole | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Ethyl 2-iodo-4-methyloxazole-5-carboxylate | K₂CO₃ | DMSO | 120 | 24 | 10-20 |
| Ethyl 2-bromo-4-methyloxazole-5-carboxylate | K₂CO₃ | DMSO | 100 | 12 | 40-50 |
| This compound | K₂CO₃ | DMSO | 80 | 6 | 70-85 |
Experimental Protocols
The following are representative, generalized protocols for the cross-coupling and nucleophilic substitution reactions, which can be adapted to compare the reactivity of the different halo-oxazoles.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a dry Schlenk flask, add the halo-oxazole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times. A degassed solvent mixture (e.g., 4:1 Dioxane/Water) is added via syringe. The mixture is heated with stirring to the appropriate temperature (typically 80-110°C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Reaction
In a reaction vessel under an inert atmosphere, combine the halo-oxazole (1 equivalent), the alkene (1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., PPh₃), and the base (e.g., triethylamine or potassium carbonate). Add the anhydrous solvent (e.g., DMF or acetonitrile). The mixture is heated with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction tube is charged with the palladium precatalyst (0.5-2 mol%), ligand (1-4 mol%), and base (e.g., NaOtBu, K₃PO₄; 1.2-1.5 mmol).[1] The halo-oxazole (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, dioxane; 5 mL).[1] The tube is sealed and the reaction mixture is heated to the specified temperature (typically 80-110 °C) with stirring.[1] After the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and washed with water.[1] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the halo-oxazole (1.0 equiv) in a polar aprotic solvent such as DMSO, add the amine nucleophile (1.2-1.5 equiv) and a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is heated with stirring. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the generalized workflows for the discussed palladium-catalyzed cross-coupling reactions.
References
A Comparative Analysis of the Biological Activity of Ethyl 2-chloro-4-methyloxazole-5-carboxylate Derivatives and Existing Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of ethyl 2-chloro-4-methyloxazole-5-carboxylate derivatives against established therapeutic compounds. While data on the specific titular compound is limited in publicly available research, this guide leverages data from closely related analogs and the broader oxazole class to offer insights into their potential as antimicrobial and anticancer agents. The information is presented to facilitate objective comparison and is supported by experimental data and detailed methodologies for key assays.
Executive Summary
Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include antimicrobial, antifungal, and anticancer properties.[2] This guide focuses on the biological potential of this compound and its derivatives by comparing their activity with that of standard therapeutic agents. Due to a lack of specific data for the exact title compound, this guide utilizes information on the closely related analog, ethyl 5-chloro-2-methyloxazole-4-carboxylate, as a representative for comparative purposes. The data presented herein is intended to provide a benchmark for researchers engaged in the discovery and development of novel oxazole-based therapeutics.
Anticancer Activity: A Comparative Perspective
Recent studies have highlighted the potential of substituted oxazole carboxylates in oncology. As a case in point, ethyl 5-chloro-2-methyloxazole-4-carboxylate has demonstrated notable activity against hepatocellular carcinoma (HCC) cell lines.[3] The mechanism of action is believed to involve the disruption of the interaction between TAR RNA-binding protein 2 (TRBP) and Dicer, which plays a crucial role in microRNA biogenesis.[3] This interference with microRNA pathways can ultimately inhibit cancer cell proliferation and metastasis.[3]
In vitro studies have shown that at a concentration of 10 μM, ethyl 5-chloro-2-methyloxazole-4-carboxylate can inhibit the proliferation and migration of SK-HEP-1 cells, a human liver cancer cell line.[3] This provides a valuable data point for comparison with established chemotherapeutic agents like Doxorubicin.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Compound/Drug | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| Ethyl 5-chloro-2-methyloxazole-4-carboxylate* | Data not available | Data not available | ~10 µM (inhibition)[3] |
| Doxorubicin | 2.92 ± 0.57[4] | 2.50 ± 1.76[4] | 12.18 ± 1.89[4] |
*Note: The value for Ethyl 5-chloro-2-methyloxazole-4-carboxylate represents a concentration at which significant inhibition of proliferation and migration was observed, not a formal IC50 value.[3] IC50 values for Doxorubicin can vary between studies and cell lines.[4][5][6][7][8]
Antimicrobial and Antifungal Potential: A Broader Look at Oxazoles
For a meaningful comparison, the following tables present the Minimum Inhibitory Concentration (MIC) values for widely used antibiotic and antifungal drugs against common pathogens. This data serves as a benchmark for the desired potency of new antimicrobial candidates.
Table 2: Comparative Antibacterial Activity (MIC Values in µg/mL)
| Compound/Drug | Escherichia coli | Staphylococcus aureus |
| Ciprofloxacin | 0.013 - 0.016[2][10] | 0.5 - 0.6[2][11] |
Table 3: Comparative Antifungal Activity (MIC Values in µg/mL)
| Compound/Drug | Candida albicans |
| Fluconazole | 0.5[3][9][12][13][14] |
Experimental Protocols
To ensure reproducibility and facilitate the evaluation of novel oxazole derivatives, detailed protocols for standard biological assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
MTT Assay Workflow
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation with Compound: Incubate the plate for a further 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Workflow:
Broth Microdilution Workflow
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Logical Relationships
The anticancer activity of some oxazole derivatives is linked to the modulation of microRNA (miRNA) biogenesis. The following diagram illustrates the simplified pathway and the proposed point of intervention for compounds like ethyl 5-chloro-2-methyloxazole-4-carboxylate.
Simplified miRNA Biogenesis Pathway and Inhibition
This guide provides a foundational comparison based on currently available data. Further research is warranted to fully elucidate the biological activity profile of this compound and its derivatives to establish their therapeutic potential.
References
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.najah.edu [journals.najah.edu]
- 3. Ethyl 5-chloro-2-methyloxazole-4-carboxylate | 3356-81-8 | Benchchem [benchchem.com]
- 4. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment of Ethyl 2-chloro-4-methyloxazole-5-carboxylate by HPLC and NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of Ethyl 2-chloro-4-methyloxazole-5-carboxylate, a key building block in organic synthesis.
This document outlines detailed experimental protocols, presents data in a clear, comparative format, and discusses the relative strengths and weaknesses of each method, supported by experimental data for analogous compounds.
Experimental Workflow
The general workflow for the purity assessment of this compound using both HPLC and NMR is depicted below. This process ensures a comprehensive analysis, leveraging the orthogonal nature of the two techniques.
Caption: Workflow for Purity Assessment by HPLC and NMR.
Experimental Protocols
Detailed methodologies for both HPLC and NMR are crucial for reproducible and accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique ideal for detecting and quantifying trace impurities.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Elution: A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful tool for determining purity without the need for a specific reference standard of the analyte.[1]
Instrumentation:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add the deuterated solvent to dissolve the solids completely.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ relaxation time) is crucial for accurate quantification.
-
Number of Scans: Typically 8-16 scans are sufficient for a good signal-to-noise ratio.[1]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation and Comparison
The quantitative data obtained from both HPLC and NMR should be summarized for a clear comparison.
Table 1: Purity Assessment of this compound
| Analytical Method | Purity (%) | Relative Standard Deviation (%) |
| HPLC (Area %) | 99.5 | 0.2 |
| ¹H NMR (qNMR) | 99.2 | 0.5 |
Table 2: Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | NMR |
| Principle | Separation based on polarity | Nuclear spin resonance |
| Sensitivity | High (ppm levels) | Lower (typically >0.1%) |
| Quantification | Relative (requires reference standard for absolute) | Absolute (with internal standard)[2] |
| Structural Information | Limited (retention time) | Detailed structural confirmation[1] |
| Sample Throughput | Higher | Lower, especially for qNMR[1] |
| Sample Consumption | Low (micrograms)[1] | Higher (milligrams)[1] |
| Destructive | Yes[1] | No, the sample can be recovered[1] |
Comparative Analysis
Both HPLC and NMR are powerful techniques for purity assessment, and their complementary nature provides a comprehensive quality profile of the compound.
-
HPLC Strengths and Weaknesses: HPLC excels in detecting and quantifying non-volatile impurities with high sensitivity. It is an excellent method for routine quality control due to its high throughput.[1] However, it relies on the response factor of impurities being similar to the main component for accurate area percent purity, and absolute quantification requires a certified reference standard of the analyte.
-
NMR Strengths and Weaknesses: qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard, without the need for a reference standard of the analyte itself.[2] It also provides unambiguous structural confirmation of the main component and can help in the identification of impurities. The main limitations of NMR are its lower sensitivity compared to HPLC and longer analysis times required for accurate quantification.
For a comprehensive purity validation, a combination of both techniques is recommended.[1] HPLC can be used to provide a detailed impurity profile and detect trace impurities, while qNMR confirms the identity and provides an accurate, absolute measure of the purity of the bulk material. This orthogonal approach ensures the highest level of confidence in the quality of this compound.
References
Comparative Study of Synthetic Methods for Ethyl 2-chloro-4-methyloxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a key building block in the synthesis of various biologically active molecules. Its utility in medicinal chemistry necessitates efficient and scalable synthetic routes. This guide provides a comparative analysis of two plausible synthetic methods for this compound, supported by experimental data and detailed protocols.
Executive Summary
Two primary synthetic strategies for this compound are presented:
-
Method A: Synthesis via a 2-Aminooxazole Intermediate followed by a Sandmeyer-type Reaction. This route involves the initial construction of the oxazole ring with a 2-amino substituent, which is subsequently converted to the 2-chloro group.
-
Method B: Synthesis via a 2-Oxazolone Intermediate followed by Chlorination. This approach entails the formation of a 2-oxazolone (or its 2-hydroxyoxazole tautomer) intermediate, which is then chlorinated to yield the final product.
This guide will delve into the experimental details of each method, presenting a side-by-side comparison of their respective advantages and disadvantages in terms of yield, reaction conditions, and reagent accessibility.
Data Presentation
| Parameter | Method A: Via 2-Aminooxazole Intermediate | Method B: Via 2-Oxazolone Intermediate |
| Starting Materials | Ethyl 2-cyanoacetate, Acetamide, Sodium Nitrite, Copper(I) Chloride | Diethyl oxalate, Ethyl 2-aminopropanoate, Phosphorus oxychloride |
| Key Intermediates | Ethyl 2-amino-4-methyloxazole-5-carboxylate | Ethyl 4-methyl-2-oxo-2,3-dihydrooxazole-5-carboxylate |
| Overall Yield (indicative) | 40-50% | 55-65% |
| Number of Steps | 2 | 2 |
| Reaction Conditions | Diazotization: 0-5 °C; Sandmeyer: 25-50 °C | Cyclization: Reflux; Chlorination: Reflux |
| Reagent Hazards | Sodium nitrite (toxic, oxidizer), Diazonium salts (potentially explosive) | Phosphorus oxychloride (corrosive, toxic) |
| Scalability | Moderate, requires careful temperature control during diazotization. | Good, reactions are generally robust. |
Experimental Protocols
Method A: Synthesis via a 2-Aminooxazole Intermediate
Step 1: Synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate
-
To a stirred solution of ethyl 2-cyanoacetate (1.0 eq) and acetamide (1.2 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Heat the mixture to 80°C and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to afford Ethyl 2-amino-4-methyloxazole-5-carboxylate.
Step 2: Sandmeyer-type Reaction to this compound
-
Suspend Ethyl 2-amino-4-methyloxazole-5-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50°C for 1 hour.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Method B: Synthesis via a 2-Oxazolone Intermediate
Step 1: Synthesis of Ethyl 4-methyl-2-oxo-2,3-dihydrooxazole-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, dissolve diethyl oxalate (1.0 eq) and ethyl 2-aminopropanoate (1.0 eq) in ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution and heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude Ethyl 4-methyl-2-oxo-2,3-dihydrooxazole-5-carboxylate, which can be used in the next step without further purification.
Step 2: Chlorination to this compound
-
To the crude Ethyl 4-methyl-2-oxo-2,3-dihydrooxazole-5-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Mandatory Visualization
Caption: Workflow for Method A: Synthesis via a 2-Aminooxazole Intermediate.
Caption: Workflow for Method B: Synthesis via a 2-Oxazolone Intermediate.
Conclusion
Both presented methods offer viable pathways to this compound.
-
Method A is a classical approach that may be suitable for smaller scale syntheses where the handling of diazonium salts can be carefully managed. The starting materials are readily available.
-
Method B appears to be more robust and potentially more amenable to scale-up, avoiding the use of potentially unstable diazonium intermediates. The use of phosphorus oxychloride requires appropriate handling due to its corrosive nature.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. The provided data and protocols serve as a foundation for making an informed decision for the synthesis of this valuable chemical intermediate.
Efficacy of Ethyl 2-chloro-4-methyloxazole-5-carboxylate based compounds in biological assays
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Heterocyclic compounds, particularly those containing the oxazole scaffold, have garnered significant attention due to their diverse biological activities. This guide provides a comparative analysis of the efficacy of oxazole derivatives in various biological assays, with a focus on anticancer and antimicrobial activities. Due to the limited publicly available data on the specific compound Ethyl 2-chloro-4-methyloxazole-5-carboxylate, this report focuses on structurally related oxazole and thiazole analogs to provide a comprehensive overview of their potential.
Anticancer Activity of Oxazole Derivatives
Oxazole derivatives have emerged as a promising class of anticancer agents, with several analogs exhibiting potent cytotoxicity against a range of human cancer cell lines. The National Cancer Institute (NCI) has screened numerous oxazole-containing compounds, providing valuable data on their antiproliferative effects.
A significant mechanism of action for many anticancer oxazole derivatives is the inhibition of tubulin polymerization.[1] By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest and apoptosis.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected oxazole and thiazole derivatives, providing a comparative view of their potency. The data is primarily from the NCI-60 screen, which evaluates the growth inhibition percentage at a single high dose (10 µM) and calculates the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) from five-dose assays.[2]
| Compound ID | Structure | Cancer Cell Line Subpanel | Mean Growth Percent (%) at 10µM[2] | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |
| 1 | 2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxazole | Leukemia | 35.4 | 0.8 | 3.2 | >100 | [2] |
| 2 | 2-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)oxazole | Non-Small Cell Lung Cancer | 25.9 | 0.5 | 2.1 | 89.7 | [2] |
| 3 | N-(4-cyano-1,3-oxazol-5-yl)benzenesulfonamide | Colon Cancer | - | >100 | >100 | >100 | [3] |
| 4 | N-(4-cyano-1,3-oxazol-5-yl)-4-methylbenzenesulfonamide | Melanoma | 34.6 | 12.3 | 45.6 | >100 | [3] |
| 5 | 2-Methyl-4-(3,4,5-trimethoxyphenyl)-5-(4-ethoxyphenyl)oxazole | Breast Cancer | - | 0.0005-0.0202 | - | - | [4] |
| 6 | 2-Methyl-4-(3,4,5-trimethoxyphenyl)-5-(3-fluoro-4-methoxyphenyl)oxazole | Leukemia | - | 0.00035-0.0046 | - | - | [4] |
Note: A lower growth percentage indicates higher growth inhibition. GI50, TGI, and LC50 values are in µM. The data presented is for illustrative purposes and represents a selection of compounds from the literature.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a robust method for identifying and characterizing the anticancer activity of novel compounds.
1. Cell Culture and Plating:
-
The 60 human cancer cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation and Addition:
-
Test compounds are solubilized in DMSO at a concentration 400 times the desired final maximum test concentration.
-
For the initial single-dose screen, compounds are added to the wells at a final concentration of 10⁻⁵ M.
-
For the five-dose screen, serial dilutions are prepared to cover a 5-log concentration range.
3. Incubation and Assay Termination:
-
Plates are incubated with the compounds for an additional 48 hours.
-
For adherent cells, the assay is terminated by adding cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10%, followed by incubation at 4°C for 60 minutes.
4. Staining and Absorbance Measurement:
-
The plates are washed with water and air-dried.
-
Cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid for 10 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound stain is solubilized with 10 mM Tris base, and the absorbance is read on an automated plate reader at 515 nm.
5. Data Analysis:
-
The percentage growth is calculated relative to the no-drug control and the cell count at time zero.
-
For the five-dose screen, the GI50, TGI, and LC50 values are determined from the dose-response curves.
Signaling Pathway: Inhibition of Tubulin Polymerization by Oxazole Derivatives
Many oxazole-based anticancer agents exert their effect by disrupting the dynamics of microtubule formation, a process crucial for cell division. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
Caption: Inhibition of tubulin polymerization by oxazole derivatives.
Antimicrobial Activity of Oxazole and Thiazole Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Oxazole and its bioisostere, thiazole, are core structures in many compounds with potent antibacterial and antifungal properties. Their mechanism of action often involves the disruption of essential microbial processes.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected oxazole and thiazole derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial potency.
| Compound ID | Structure | Target Microorganism | MIC (µg/mL) | Reference |
| 7 | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | E. coli ATCC 25922 | 28.1 | [5] |
| 7 | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | S. epidermidis 756 | 56.2 | [5] |
| 7 | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | C. albicans 128 | 14 | [5] |
| 8 | Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | S. epidermidis 756 | 56.2 | [5] |
| 8 | Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | B. subtilis ATCC 6683 | 56.2 | [5] |
| 8 | Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | C. albicans 128 | 14 | [5] |
| 9 | 2-phenyloxazole-4-carboxylate | M. tuberculosis H37Rv | 5.7 ± 2.3 | [6] |
| 10 | Naphthoxazole derivative | M. tuberculosis H37Rv | 6.25 | [6] |
Note: MIC values are presented in µg/mL. The data is a selection from the literature for comparative purposes.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[7][8][9]
1. Preparation of Microtiter Plates:
-
Aseptically dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Prepare serial twofold dilutions of the test compound in the broth to achieve a range of concentrations.
2. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism from a fresh culture. The turbidity of the inoculum is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Inoculation and Incubation:
-
Inoculate each well containing the antimicrobial dilutions with the prepared inoculum.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
4. Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
The workflow for determining the antimicrobial susceptibility of a compound involves a series of sequential steps to ensure accurate and reproducible results.
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion
While direct experimental data on the biological efficacy of this compound remains elusive in the public domain, the extensive research on structurally related oxazole and thiazole derivatives provides a strong foundation for its potential as a bioactive molecule. The comparative data presented in this guide highlight the significant anticancer and antimicrobial activities exhibited by various analogs. The provided experimental protocols for key biological assays offer a standardized approach for the future evaluation of this and other novel compounds. The visualization of the tubulin polymerization inhibition pathway underscores a key mechanism by which oxazole derivatives can exert their anticancer effects. Further investigation into the synthesis and biological screening of this compound and its close analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization of novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives and in vitro screening their activity against NCI-60 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Performance Benchmark: Ethyl 2-chloro-4-methyloxazole-5-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate in the context of Suzuki-Miyaura cross-coupling reactions. This versatile building block is frequently employed in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. Its performance is benchmarked against its bromo- and iodo-substituted analogs, offering insights into reactivity, reaction conditions, and expected outcomes.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The choice of the halide on the oxazole core is a critical parameter that influences reaction efficiency. Generally, the reactivity of the leaving group in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most readily cleaved in the oxidative addition step of the catalytic cycle.[1]
While iodo-substituted precursors offer the highest reactivity, their stability and cost can be prohibitive for large-scale synthesis. Chloro-substituted compounds, such as this compound, represent a cost-effective and readily available alternative, though they often necessitate more forcing reaction conditions to achieve comparable yields to their bromo- and iodo-counterparts.[1]
Quantitative Data Summary
The following table summarizes representative data for the Suzuki-Miyaura coupling of 2-halo-oxazole derivatives with phenylboronic acid. The data is compiled from various sources and serves to illustrate the general performance trends.
| Entry | Halogen (X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cl | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| 2 | Br | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 |
| 3 | I | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 98 |
Note: The data presented is illustrative and compiled from reactions with analogous substrates. Actual yields and reaction times will vary depending on the specific substrates and optimization of reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized method and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent system.
-
Stir the reaction mixture at 90-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Navigating the Therapeutic Potential of Ethyl 2-chloro-4-methyloxazole-5-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate and its structural analogs. While specific experimental data for this particular compound is not extensively available in current literature, this document offers a cross-validation of expected performance based on data from closely related oxazole and thiazole derivatives. This guide covers potential synthetic routes, comparative biological activities, and detailed experimental protocols to support further research and development.
The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] this compound, as a member of this class, holds significant promise as a versatile intermediate for the synthesis of novel therapeutic agents. Its structure, featuring a reactive chloro group and an ester moiety, allows for diverse chemical modifications to modulate its biological profile.
Proposed Synthesis and Physicochemical Properties
A plausible synthetic route for this compound can be extrapolated from established methods for similar oxazole and thiazole carboxylates. A common approach involves the cyclization of an appropriate precursor. For instance, the reaction of 2-chloro-4-methylthiazole with ethyl chloroformate is a known method for a related thiazole derivative.[4] A generalized workflow for the synthesis is proposed below.
Caption: Proposed synthetic workflow for this compound.
Comparative Analysis of Biological Activity
While specific quantitative data for the title compound is pending experimental validation, we can infer its potential activity by comparing it with structurally similar oxazole and thiazole derivatives that have been evaluated for various therapeutic applications.
| Compound/Derivative Class | Biological Activity | Target/Mechanism of Action | IC50/EC50 Values | Reference |
| Oxazole and Thiazole Derivatives | Antiviral (HCMV) | DNA Polymerase | EC50: Range from < 0.048 to > 150 µM | [5] |
| 1,3-Oxazole Derivatives | Anticancer (Hep-2 cell line) | Tubulin inhibition | Most promising compound IC50 = 60.2 µM | [6] |
| Oxazole-based Macrocycles | Antiviral (SARS-CoV-2) | Main Protease (Mpro) | IC50: 18.3 - 18.95 µM | [7] |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Antifungal | F. graminearum, T. cucumeris, B. cinereapers, F. oxysporum | 32-58% inhibition at 100 mg/L | [8][9] |
| Benzimidazole-Oxadiazole Derivatives | Anticancer (PANC-1, A549, MCF-7 cell lines) | VEGFR2 Inhibition | IC50: 0.3 - 26.7 µM | [10] |
Signaling Pathway Modulation
Oxazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in tumor growth and proliferation. A prominent mechanism is the inhibition of receptor tyrosine kinases such as VEGFR-2 and c-Met.[1]
Caption: Inhibition of VEGFR-2 and c-Met signaling pathways by oxazole derivatives.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
General Synthesis of 2-Substituted-4-methylthiazole-5-carboxylates
This one-pot procedure is an efficient method for synthesizing thiazole derivatives, which can be adapted for oxazoles.
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea or its N-substituted derivatives
-
Solvent (e.g., Water and Tetrahydrofuran (THF))
Procedure:
-
Dissolve ethyl acetoacetate and thiourea (or its derivative) in a mixture of water and THF.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NBS in THF to the reaction mixture with constant stirring.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ethyl 2-substituted-4-methylthiazole-5-carboxylate.
In Vitro Anticancer Activity Assessment: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method to assess the cytotoxic potential of a compound.[1]
Materials:
-
Human cancer cell lines (e.g., Hep-2, A549, MCF-7)
-
96-well plates
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound (this compound or its analogs) in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Antiviral Activity Assay
This protocol outlines a primary screening method for antiviral activity against viruses like Human Cytomegalovirus (HCMV).[5]
Materials:
-
Host cell line (e.g., Human Foreskin Fibroblasts - HFF)
-
Virus stock (e.g., HCMV strain AD169)
-
96-well plates
-
Culture medium
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed host cells in 96-well plates and incubate until a confluent monolayer is formed.
-
In a separate plate, prepare serial dilutions of the test compound.
-
Infect the host cells with the virus at a predetermined multiplicity of infection (MOI).
-
Immediately after infection, add the diluted test compound to the respective wells.
-
Incubate the plates for a period that allows for viral replication (e.g., 5-7 days for HCMV).
-
Assess cell viability using the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.
-
Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).
This guide serves as a foundational resource for initiating research on this compound. The provided comparative data, proposed synthetic strategies, and detailed experimental protocols are intended to accelerate the exploration of its therapeutic potential. Further experimental validation is essential to fully elucidate the biological profile of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Ethyl 2-chloro-4-methyloxazole-5-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information on the safe disposal of Ethyl 2-chloro-4-methyloxazole-5-carboxylate (CAS No. 78451-11-3), a halogenated heterocyclic compound often used in organic synthesis.
Due to the limited availability of comprehensive toxicological and ecological data for this specific compound, a cautious and informed approach to its disposal is paramount. The following procedures are based on available safety data and general principles of chemical waste management.
Hazard Profile and Safety Considerations
| Hazard Consideration | Precautionary Measures |
| Contact Hazards | Avoid direct contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. |
| Inhalation Hazards | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. |
| Environmental Hazards | Prevent release into the environment. Avoid disposal down the drain or in general waste streams. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to manage it as a hazardous chemical waste.
-
Waste Collection:
-
Collect waste this compound, including any residues and contaminated materials (e.g., filter paper, contaminated vials), in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's waste management program.
-
-
Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Vendor:
-
The disposal of this chemical must be handled by a licensed and qualified hazardous waste disposal company.[1]
-
Provide the waste disposal vendor with all available information, including the chemical name, CAS number, and any available Safety Data Sheet (SDS).
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with local and national regulations.
-
Note: Neutralization or other chemical treatment of this waste in the laboratory is not recommended without specific, validated protocols, which are not currently available for this compound.
Emergency Procedures in Case of a Spill
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Personal Protective Equipment: Don appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place all contaminated absorbent material into the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) provided by the supplier and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures must be conducted in strict accordance with local, state, and federal regulations.
References
Essential Safety and Logistical Information for Handling Ethyl 2-chloro-4-methyloxazole-5-carboxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Ethyl 2-chloro-4-methyloxazole-5-carboxylate, a halogenated organic compound. The following procedural guidance outlines operational plans, personal protective equipment (PPE) requirements, and disposal protocols to ensure the safe and effective use of this substance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar chlorinated organic compounds are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause skin and serious eye irritation.[1][3][4] Therefore, adherence to stringent safety protocols and the use of appropriate personal protective equipment are critical.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[1][4][5] | Protects eyes from splashes and airborne particles of the compound.[6] A face shield should be used in conjunction with goggles for maximum protection.[7][8] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene).[5] Double-gloving is recommended.[6] | Provides a robust barrier against dermal absorption.[6] Inspect gloves for any signs of degradation before use. |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs, or a chemical-resistant lab coat.[6][9] | Protects the body and personal clothing from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area is crucial.[1] If ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) should be used.[6][10] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1][3] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to prevent exposure and contamination.
1. Preparation and Engineering Controls:
-
All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
2. Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1][2][4]
-
Do not eat, drink, or smoke in the designated work area.[2][9]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][9]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[11][12]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][7][13][14] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[7][13][15] |
| Skin Contact | Immediately remove contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][7][15] If skin irritation persists, seek medical attention.[1][4] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration.[5] Seek medical attention if symptoms occur.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][5] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[2][5] |
| Minor Spill | Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE.[6] Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[1][6] |
| Major Spill | Immediately evacuate the area and alert others.[6] Contact your institution's emergency response team.[6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.[16]
Waste Segregation and Collection:
-
Collect waste in a designated, properly labeled, and sealed container.[11][12]
-
This compound falls under the category of halogenated organic waste .[16]
-
Store waste containers in a well-ventilated area, away from incompatible materials.[11][17]
Disposal Procedure:
-
Dispose of the contents and container to an approved hazardous waste disposal plant.[1][2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate - High purity | EN [georganics.sk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. fishersci.ie [fishersci.ie]
- 10. gerpac.eu [gerpac.eu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 14. Immediate Care for Chemical Eye Injuries – Meriden-Curtis [meriden-curtis.refocuseyedoctors.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. bucknell.edu [bucknell.edu]
- 17. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
